1-(2-(Methoxymethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-[2-(methoxymethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMBVASJMYOOFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4): Synthesis, Physicochemical Profiling, and Applications in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and complex molecule synthesis, ortho-substituted acetophenones serve as highly versatile building blocks. 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4) [1] stands out due to its unique structural duality: it possesses a highly electrophilic acetyl group paired with a sterically demanding, oxygen-rich methoxymethyl ether at the ortho position. This technical whitepaper explores the physicochemical properties, strategic synthesis, and downstream applications of this compound, providing researchers with a self-validating protocol for its preparation and utilization in heterocyclic scaffold generation.
Physicochemical Profiling & Structural Implications
The reactivity of 1-(2-(Methoxymethyl)phenyl)ethanone is fundamentally governed by the steric and electronic interplay between its two ortho substituents. The bulky methoxymethyl group forces the acetyl moiety slightly out of the plane of the aromatic ring, which subtly reduces the conjugation of the ketone with the pi-system. This conformational twist increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the ether oxygen can act as a potent directing group (DG) for transition-metal-catalyzed C-H functionalization.
Quantitative Data Summary
| Property | Value | Structural/Practical Implication |
| Chemical Name | 1-(2-(Methoxymethyl)phenyl)ethanone | Standard IUPAC nomenclature. |
| CAS Registry Number | 24807-47-4 | Unique identifier for procurement and literature search [1]. |
| Molecular Formula | C₁₀H₁₂O₂ | Indicates a high degree of unsaturation suitable for cyclization. |
| Molecular Weight | 164.20 g/mol | Low molecular weight, ideal for early-stage fragment-based design. |
| Appearance | Colorless to light yellow liquid | Facilitates easy handling and transfer via syringe techniques. |
| SMILES | COCc1ccccc1C(=O)C | Useful for computational modeling and docking studies. |
| Storage Temperature | 2–8 °C | Prevents slow auto-oxidation or polymerization over time. |
Strategic Synthesis Design: Overcoming Regioselectivity
A naive approach to synthesizing 1-(2-(Methoxymethyl)phenyl)ethanone might involve the radical bromination of 2-methylacetophenone followed by nucleophilic substitution with sodium methoxide. However, this route is fundamentally flawed. The alpha-protons of the ketone are highly acidic, and radical bromination (e.g., using NBS/AIBN) will inevitably lead to a complex mixture of benzylic and alpha-brominated products (phenacyl bromides).
The Authoritative Route: To ensure absolute regiocontrol, the optimal synthetic strategy relies on the lithium-halogen exchange of 1-bromo-2-(methoxymethyl)benzene (CAS 52711-30-5) [2], followed by targeted acylation. To prevent the highly reactive aryllithium intermediate from adding twice to the acylating agent (which would yield an unwanted tertiary alcohol), the acylation is performed using N-methoxy-N-methylacetamide (Weinreb amide, CAS 78191-00-1) [3].
Causality: The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion. This chelate traps the tetrahedral intermediate, preventing it from collapsing into a reactive ketone until the reaction is deliberately quenched with an aqueous acid.
Synthetic workflow and downstream application of CAS 24807-47-4.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed as a self-validating system. Visual cues and specific temperature controls are embedded to ensure the researcher can verify the success of each mechanistic step in real-time.
Reagents Required
-
Starting Material: 1-Bromo-2-(methoxymethyl)benzene (1.0 eq, 10 mmol, 2.01 g)
-
Lithiation Agent: n-Butyllithium (2.5 M in hexanes) (1.05 eq, 10.5 mmol, 4.2 mL)
-
Acylating Agent: N-Methoxy-N-methylacetamide (1.2 eq, 12 mmol, 1.24 g)
-
Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of argon. Add the 1-bromo-2-(methoxymethyl)benzene and anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.
-
Causality: Cryogenic temperatures are mandatory to stabilize the transient aryllithium species and prevent Wurtz-Fittig-type homocoupling or proton abstraction from the solvent.
-
-
Lithium-Halogen Exchange: Add the n-BuLi solution dropwise via syringe over 10 minutes. Stir the mixture for 30 minutes at -78 °C.
-
Validation Check: The solution will transition from colorless to a pale yellow tint, confirming the successful generation of the aryllithium intermediate.
-
-
Chelate-Controlled Acylation: Add the N-methoxy-N-methylacetamide dropwise. Stir the reaction for 1 hour at -78 °C.
-
Causality: The slow addition prevents localized exothermic spikes that could prematurely collapse the Weinreb chelate.
-
-
Controlled Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by carefully injecting 20 mL of saturated aqueous NH₄Cl.
-
Validation Check: The addition of NH₄Cl breaks the lithium chelate, releasing the ketone. A biphasic mixture will form, and the yellow tint should dissipate.
-
-
Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure product as a clear liquid.
Downstream Applications in Drug Discovery
The true value of 1-(2-(Methoxymethyl)phenyl)ethanone lies in its downstream utility for synthesizing privileged pharmaceutical scaffolds:
-
Isobenzofuran Generation: The methoxymethyl ether can be selectively cleaved using Boron Tribromide (BBr₃) to yield 1-(2-(hydroxymethyl)phenyl)ethanone. Upon acid-catalyzed cyclodehydration, this intermediate forms highly reactive isobenzofurans, which serve as exceptional dienes in Diels-Alder cycloadditions for complex polycyclic drug synthesis.
-
Indole and Isoquinoline Scaffolds: The ketone moiety readily undergoes reductive amination. The resulting amine can be subjected to intramolecular cyclization (often requiring Lewis acid catalysis to activate the ether leaving group), yielding highly substituted indoles or isoquinolines depending on the amine chain length.
-
Directed C-H Activation: The lone pairs on the ether oxygen can coordinate with Palladium(II) or Ruthenium(II) catalysts, directing C-H activation to the adjacent unsubstituted aromatic positions, allowing for late-stage functionalization.
References
Mechanistic Dynamics and Synthetic Utility of Ortho-Substituted Acetophenones
Executive Summary
This technical guide analyzes the photochemical distinctiveness of ortho-substituted acetophenones. Unlike their para or meta counterparts, these molecules undergo rapid intramolecular hydrogen abstraction due to the proximity of the ortho-substituent to the excited carbonyl oxygen. This phenomenon drives two distinct but industrially vital pathways: Photoenolization (in o-alkyl derivatives) and Photocleavage (in o-nitro derivatives). This guide details the mechanistic bifurcation, kinetic parameters, and experimental protocols for characterizing these transient species using Laser Flash Photolysis (LFP).
The Mechanistic Core: Photoenolization vs. Photocleavage
The photochemical fate of an ortho-substituted acetophenone is dictated by the nature of the substituent (
Ortho-Alkyl Acetophenones: The Photoenolization Cycle
When
-
Excitation: Irradiation (
) promotes the ketone to the singlet excited state ( ), which undergoes rapid intersystem crossing (ISC) to the triplet state ( , typically ). -
Abstraction: The triplet carbonyl oxygen abstracts a
-hydrogen from the ortho-alkyl group. This is favored by the specific geometry of the ortho position, often occurring with rate constants . -
Biradical Formation: A 1,4-biradical intermediate is formed.[1]
-
Bifurcation: The biradical decays into two photoenol isomers:
-
Z-Enol (Syn): Short-lived (
s scale).[2] The hydroxyl group is chelated to the aromatic ring. It rapidly reverts to the parent ketone via a 1,5-sigmatropic hydrogen shift. -
E-Enol (Anti): Long-lived (ms scale).[2] Sterically prevented from immediate re-ketonization. This species can be trapped by dienophiles (Diels-Alder) to form functionalized tetralins or indanones.
-
Ortho-Nitro Acetophenones: The Caging Mechanism
When
-
Excitation: Excitation leads to an
triplet state.[1] -
Abstraction: The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[3]
-
Collapse: The aci-nitro species rearranges to a cyclic isoxazole or hemiacetal intermediate, eventually hydrolyzing to release the "caged" leaving group (LG) and a nitroso-ketone byproduct.
Visualizing the Pathways
Diagram 1: Photoenolization Dynamics of o-Methylacetophenone
This diagram illustrates the reversible cycle of alkyl derivatives, highlighting the critical Z/E isomer split.
Caption: The photoenolization cycle showing the bifurcation into short-lived Z-enols and trapable E-enols.
Diagram 2: Photocleavage of o-Nitrobenzyl Caged Compounds
This diagram details the irreversible release mechanism used in drug development.
Caption: Mechanism of photolytic release (uncaging) via the aci-nitro intermediate.
Quantitative Data: Kinetic Parameters
The following table summarizes kinetic data for o-methylacetophenone, demonstrating the solvent dependence of the Z-enol lifetime. This data is critical for researchers designing trapping experiments; in polar solvents, the Z-enol lives longer, but the E-enol is the primary synthetic target.
| Solvent | Mechanism Note | |||
| Cyclohexane | ~3 | Fast reketonization due to lack of H-bonding stabilization. | ||
| Benzene | ~3 | Non-polar aromatic stabilization. | ||
| Acetonitrile | < 1 | Polar aprotic; stabilizes the dipolar Z-enol slightly. | ||
| Methanol | < 1 | Critical: H-bonding significantly retards Z-enol reketonization. |
Data synthesized from Wagner et al. and Scaiano et al. (See References).
Experimental Protocol: Nanosecond Laser Flash Photolysis (LFP)
Objective: To detect and resolve the transient absorption spectra of the triplet state and the resulting photoenols.
System Validation (Self-Correction): Before measuring unknowns, the system must be validated using a standard actinometer (e.g., Benzophenone in benzene) to ensure the laser energy and detector response are linear and calibrated.
Step-by-Step Methodology
-
Sample Preparation (The Oxygen Check):
-
Dissolve the ortho-substituted acetophenone in spectro-grade solvent (Absorbance at excitation wavelength should be
OD). -
Critical Step: Degas the solution with Argon or Nitrogen for at least 20 minutes.
-
Why? Oxygen quenches triplet states at diffusion-controlled rates (
). Failure to degas will result in a vanishingly short triplet lifetime, masking the hydrogen abstraction process.
-
-
Excitation Configuration:
-
Pump Source: Nd:YAG laser (3rd harmonic at 355 nm or 4th at 266 nm).
-
Pulse Width: 4–6 ns (Must be shorter than the lifetime of the species being measured).
-
Energy: 10–20 mJ/pulse. Note: High energy can cause biphotonic ionization; perform a power dependence check.
-
-
Detection (Transient Absorption):
-
Align the probe beam (Pulsed Xenon lamp) orthogonal to the laser beam.
-
Set the monochromator to 320–450 nm (typical absorption window for these transients).
-
Record the change in optical density (
) over time using a digital oscilloscope.[4]
-
-
Data Analysis:
-
Triplet Decay: Fit the initial fast decay (ns scale) to a first-order exponential to determine
. -
Enol Growth/Decay: Look for a residual signal that grows in as the triplet decays (or appears instantly within the pulse width). The long-lived component (ms scale) corresponds to the E-enol.
-
References
-
Wagner, P. J., & Chen, C. P. (1976). Effects of methyl substitution on the photoreactivity of phenyl ketones.[1][5] Journal of the American Chemical Society.[5] Link
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative Text on Photoenolization Mechanisms). Link
-
Scaiano, J. C. (1980). Solvent effects in the photochemistry of o-methylacetophenone. Chemical Physics Letters. Link
-
Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. (Review of Caged Compounds). Link
-
Corrie, J. E. T., et al. (2005). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Steric Demand and Rate-determining Step for Photoenolization of Di-ortho-substituted Acetophenone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opt-ron.com [opt-ron.com]
- 5. scilit.com [scilit.com]
Strategic Management of Benzylic Ethers in Aromatic Ketone Synthesis: Stability, Cleavage, and Orthogonality
Introduction
In the synthesis of complex aromatic ketones, the selection and management of protecting groups is a delicate balancing act. Benzylic ethers (Bn ethers) are ubiquitous in organic synthesis due to their straightforward installation and robust stability under a wide range of basic and nucleophilic conditions (1)[1]. However, their behavior in the presence of Lewis acids (during Friedel-Crafts acylation) and oxidizing agents (during late-stage functionalization) requires rigorous mechanistic understanding. This technical guide provides a deep dive into the causality behind benzylic ether stability, offering self-validating protocols for their orthogonal management in aromatic ketone synthesis.
Mechanistic Causality: Lewis Acid Vulnerability vs. Stability
Aromatic ketone synthesis frequently relies on Friedel-Crafts acylation. A critical failure point in these workflows is the unintended cleavage or activation of benzylic ethers.
-
The Causality of Cleavage: Strong Lewis acids, such as
or , are highly oxophilic and coordinate strongly with the ethereal oxygen of the benzyl group. This coordination draws electron density away from the benzylic C-O bond. Because the resulting benzyl cation is highly resonance-stabilized, the C-O bond undergoes facile heterolytic cleavage. Under catalysis, benzyl ethers can even be intentionally activated to act as alkylating agents in Friedel-Crafts reactions, demonstrating their inherent lability under these conditions (2)[2]. -
Mitigation Strategy: To preserve the benzyl ether during aromatic ketone synthesis, chemists must attenuate the Lewis acidity. Using milder Lewis acids (e.g.,
) or employing alternative acylation methods (such as the addition of Grignard reagents to Weinreb amides) prevents premature C-O bond activation while still allowing carbonyl formation.
Oxidative Lability: Direct Conversion to Aromatic Ketones
While benzylic ethers are traditionally removed via hydrogenolysis (e.g.,
-
DDQ Oxidation: In electron-rich aromatic systems, benzylic ethers can be directly oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This pathway proceeds via a charge-transfer complex, followed by hydride abstraction to form an oxocarbenium ion. Subsequent hydrolysis yields the corresponding aromatic aldehyde or ketone. This strategy dramatically shortens synthetic sequences, as demonstrated in the total synthesis of (+)-Schweinfurthins B and E (3)[3].
-
Transition-Metal Catalyzed Oxidation: Recent advancements utilize vanadium-catalyzed oxidative debenzylation using co-oxidants like phenyl iodonium bis(trifluoroacetate) (PIFA). This system allows for the direct synthesis of ketones from benzyl ethers at parts-per-million catalyst loadings, showcasing high chemoselectivity (4)[4].
Quantitative Data: Protecting Group Orthogonality
To facilitate experimental design, the following table summarizes the quantitative stability and cleavage outcomes of benzylic ethers compared to common alternatives during aromatic ketone synthesis.
| Protecting Group | Friedel-Crafts Acylation ( | Oxidative Cleavage (DDQ, | Hydrogenolysis ( |
| Benzyl Ether (Bn) | < 10% Intact (C-O Activation) | > 90% Conversion to Carbonyl | > 95% Cleavage to Phenol |
| p-Methoxybenzyl (PMB) | 0% Intact (Highly Labile) | > 95% Conversion to Carbonyl | > 95% Cleavage to Phenol |
| Silyl Ether (TBDPS) | > 95% Intact (Sterically Shielded) | > 95% Intact | > 95% Intact |
| Methyl Ether (Me) | > 90% Intact | > 95% Intact | > 95% Intact |
Visualizing the Reaction Logic
The following diagram illustrates the divergent pathways of benzylic ethers under different synthetic conditions, emphasizing the mechanistic bifurcation between stability, deprotection, and direct ketone formation.
Caption: Divergent reactivity pathways of benzylic ethers in aromatic ketone synthesis.
Self-Validating Experimental Protocols
Protocol A: Mild Friedel-Crafts Acylation Preserving Benzylic Ethers
Causality Check: Strong Lewis acids (
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the benzyl-protected arene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Activation: Add the acyl chloride (1.2 equiv) dropwise at
. -
Catalysis: Introduce anhydrous
(1.5 equiv) in portions. The suspension will slowly turn homogeneous as the active electrophilic complex forms. -
Reaction & Monitoring: Stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC).
-
Self-Validation Step: The absence of a highly polar baseline spot (which would indicate a deprotected free phenol) confirms the stability of the benzyl ether.
-
-
Quench & Workup: Quench the reaction carefully with saturated aqueous
at . Extract with DCM, wash with brine, dry over , and concentrate in vacuo.
Protocol B: Direct Oxidative Cleavage of Benzylic Ethers to Aromatic Ketones
Causality Check: Instead of a traditional two-step deprotection-oxidation sequence, DDQ acts as a hydride acceptor, exploiting the electron density of the benzylic position to form an oxocarbenium intermediate. The biphasic system is strictly required because water must subsequently hydrolyze the oxocarbenium to the ketone.
-
Preparation: Dissolve the benzylic ether (1.0 equiv) in a 9:1 mixture of DCM and
(0.1 M). -
Oxidation: Add DDQ (1.5 equiv) in a single portion at room temperature. The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex.
-
Reaction & Monitoring: Stir vigorously for 1-2 hours.
-
Self-Validation Step: The precipitation of 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ) as an off-white, insoluble solid indicates successful hydride transfer and reaction progression.
-
-
Workup: Filter the suspension through a pad of Celite to remove the precipitated DDHQ. Wash the filtrate with saturated aqueous
(3x) to remove residual DDQ, dry over , and purify the resulting aromatic ketone via flash column chromatography.
References
-
Oxford Learning Link. "Appendix 6: Protecting groups." Oxford University Press. 1
-
Wang, B.-Q., et al. "Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether." Tetrahedron Letters, ResearchGate. 2
-
Neighbors, J. D., et al. "Total Synthesis of (+)-Schweinfurthins B and E." The Journal of Organic Chemistry, ACS Publications. 3
-
ResearchGate. "Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level." ResearchGate. 4
Sources
Conformational Analysis of Ortho-Substituted Acetophenones: An NMR Spectroscopic Guide
Executive Summary
In drug discovery, the acetophenone moiety serves as a critical pharmacophore, functioning as a scaffold for various kinase inhibitors and CNS-active agents. However, the bioactivity of these derivatives is strictly governed by their three-dimensional conformation. Substituents at the ortho-position introduce a dichotomy of forces: Steric Inhibition of Resonance (SIR) , which forces the carbonyl out of planarity, and Intramolecular Hydrogen Bonding (IMHB) , which locks the molecule in a planar, pseudo-cyclic conformation.
This guide provides a rigorous NMR framework to distinguish these states. We move beyond basic assignment to dynamic conformational analysis, utilizing
Part 1: The Theoretical Framework (SIR vs. IMHB)
The "Ortho-Effect" in acetophenones is not a singular phenomenon but a competition between steric repulsion and electronic stabilization.
-
Steric Inhibition of Resonance (SIR):
-
Mechanism: Bulky ortho-substituents (e.g., -CH
, -NO , -Cl) structurally clash with the acetyl methyl group or the carbonyl oxygen. -
Consequence: To relieve strain, the C(O)-CH
bond rotates out of the plane of the benzene ring. This breaks the -conjugation between the carbonyl and the aromatic system. -
NMR Signature: Loss of conjugation alters the electron density at the carbonyl carbon, resulting in a characteristic downfield shift (deshielding) closer to aliphatic ketone values.
-
-
Intramolecular Hydrogen Bonding (IMHB):
-
Mechanism: Substituents with hydrogen bond donor capability (e.g., -OH, -NH
) at the ortho-position form a stable 6-membered pseudo-ring with the carbonyl oxygen. -
Consequence: This "locks" the molecule in a planar conformation, maximizing conjugation and altering the magnetic environment of the bridging proton.
-
NMR Signature: Extreme deshielding of the hydroxyl/amino proton and significant shifts in the carbonyl carbon due to electron withdrawal by the H-bond.
-
Visualization of Mechanistic Pathways
Figure 1: Mechanistic divergence of ortho-substitution leading to distinct NMR signatures.
Part 2: C NMR Signatures – The Dhami-Stothers Rule
The most reliable probe for SIR in acetophenones is the Carbonyl (
-
Baseline: In unsubstituted acetophenone, conjugation with the phenyl ring increases the electron density at the carbonyl carbon (via resonance contributors like
), causing an upfield shift (shielding) relative to aliphatic ketones. Acetophenone ppm.[1] -
The SIR Shift: When steric bulk forces the carbonyl out of plane, conjugation is lost. The carbonyl carbon environment resembles an aliphatic ketone (e.g., acetone
ppm). Therefore, SIR causes a downfield shift .
Comparative Chemical Shift Data[2][3][4][5][6]
| Compound | Substituent (Ortho) | Conformation | Mechanism | ||
| Acetophenone | -H | Planar | 196.9 | 26.6 | Conjugated |
| 2-Methylacetophenone | -CH | Twisted (~30-40°) | 201.2 | 29.5 | Partial SIR |
| 2,6-Dimethylacetophenone | -CH | Perpendicular (~90°) | 207.5 | 32.1 | Total SIR |
| 2-Hydroxyacetophenone | -OH | Planar (Locked) | 204.5 | 26.5 | IMHB + Resonance |
Data synthesized from Dhami & Stothers (Can.[2][3] J. Chem. 1965) and PubChem Spectral Standards.
Analysis:
-
Note the progression from 196.9 (Planar)
207.5 (Perpendicular). This ~10 ppm window is the dynamic range for measuring twist angles. -
2-Hydroxyacetophenone is an anomaly. Despite being planar, its C=O is deshielded (204.5 ppm). This is not due to SIR, but due to the H-bond removing electron density from the carbonyl oxygen, deshielding the carbon.
Part 3: H NMR and NOE Experiments
While
The Hydroxyl Proton (The "Downfield" Indicator)
In 2-hydroxyacetophenones, the hydroxyl proton is involved in a strong IMHB. This effectively "deshields" the proton, moving it to an extreme downfield region, distinct from free phenols.
-
Free Phenol (in CDCl
): 4.5 – 7.0 ppm (Concentration dependent). -
IMHB Phenol (2-OH-Acetophenone): 12.0 – 12.5 ppm (Concentration independent).
Nuclear Overhauser Effect (NOE)
To prove the conformation of non-H-bonded derivatives (e.g., 2-fluoro vs 2-methyl), NOE is required.
-
Target: Irradiate the Acetyl Methyl protons (
). -
Observation:
-
Planar (s-cis): Strong NOE enhancement at the ortho-proton (H6).
-
Twisted/Perpendicular: Reduced or negligible NOE at H6; potential NOE interaction with the ortho-substituent (if it has protons, e.g., 2-methyl).
-
Part 4: Experimental Protocols
Workflow Diagram
Figure 2: Decision tree for NMR analysis of acetophenone derivatives.
Protocol 1: 1D NOE Difference Spectroscopy (For Steric Analysis)
Use this to determine the twist angle qualitatively.
-
Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl
.-
Critical: The sample must be degassed (bubbling
for 5 mins) to remove dissolved paramagnetic oxygen, which quenches NOE signals.
-
-
Acquisition:
-
Run a standard
H spectrum to identify the Acetyl Methyl frequency. -
Set up a 1D NOE Difference experiment (e.g., selnogp on Bruker).
-
On-Resonance Irradiation: Target the Acetyl Methyl singlet.
-
Off-Resonance Irradiation: Set frequency to a blank region (e.g., -2 ppm).
-
Mixing Time: 500 – 800 ms (for small molecules < 500 MW).
-
-
Processing:
-
Subtract the "Off-Resonance" FID from the "On-Resonance" FID.
-
Result: Only nuclei spatially close (< 5 Å) to the methyl group will appear as positive peaks.
-
Validation: If you see the ortho-ring proton (H6), the molecule has significant planar character. If you see only the ortho-substituent (e.g., methyl), it is twisted.
-
Protocol 2: Solvent Titration (For H-Bond Validation)
Use this to distinguish IMHB from intermolecular aggregation.
-
Step A: Acquire
H NMR in CDCl (Non-polar). Record .[2][4] -
Step B: Acquire
H NMR in DMSO-d (Strong H-bond acceptor). -
Analysis:
-
Strong IMHB:
(DMSO - CDCl ) < 0.5 ppm. The internal H-bond is too strong for DMSO to disrupt. -
Weak/Intermolecular H-Bond:
> 2.0 ppm. DMSO solvates the proton, causing a massive shift.
-
References
-
Dhami, K. S., & Stothers, J. B. (1965).
C N.M.R.[3][5] Studies: Part III. Carbon-13 N.M.R.[1][6][7][2][8][3][5][9] Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(2), 479–497.[5] [Link] -
Hansen, P. E. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: NOE Experiments). [Link]
-
PubChem Compound Summary. 2'-Hydroxyacetophenone (CID 8375). National Center for Biotechnology Information. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. spectrabase.com [spectrabase.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Carbon-13 nuclear magnetic resonance spectra of ortho-substituted acetophenones: enhanced substituent effects on the carbonyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Metabolic Stability of Methoxymethyl (MOM) Side Chains: A Technical Guide for Lead Optimization
This guide provides an in-depth technical analysis of the metabolic and chemical stability of methoxymethyl (MOM) side chains in drug discovery. It moves beyond standard textbook definitions to explore the nuanced behavior of acetal-based pharmacophores in physiological environments.
Executive Summary: The MOM Paradox
In medicinal chemistry, the methoxymethyl (MOM) group (
-
Esterase Resilience: Unlike esters, MOM ethers are immune to plasma esterases, often significantly extending half-life in ester-rich environments (e.g., rodent plasma).
-
CYP & Acid Liability: Conversely, the acetal linkage introduces specific vulnerabilities to acidic hydrolysis (stomach pH) and CYP450-mediated oxidative dealkylation (hepatic clearance).
This guide delineates the mechanistic fate of MOM side chains and provides validated protocols for assessing their viability in drug candidates.
Chemical & Metabolic Fundamentals
Structural Properties
The MOM group is an acyclic acetal (formaldehyde acetal). Its stability is governed by the anomeric effect and the electron density of the attached scaffold (
-
Chemical Lability: Susceptible to specific acid catalysis (
), generating formaldehyde and the parent alcohol. -
Metabolic Lability: The methylene bridge (
) and the terminal methyl ( ) are both "soft spots" for CYP450-mediated oxidation.
The "Soft Spot" Analysis
When replacing an ester or a simple ether with a MOM group, the metabolic profile shifts from hydrolysis (Phase I) to oxidation (Phase I).
| Feature | Ester ( | Simple Ether ( | MOM Ether ( |
| Primary Clearance | Plasma/Liver Esterases | CYP O-Demethylation | CYP O-Dealkylation / Acid Hydrolysis |
| Plasma Stability | Low (Species dependent) | High | High |
| Microsomal Stability | Variable | Moderate to High | Low to Moderate (CYP dependent) |
| Toxic Byproduct | Acid + Alcohol | Formaldehyde | Formaldehyde + Formate |
Mechanistic Pathways (Visualized)
The degradation of MOM side chains occurs via two distinct pathways: Acid-Catalyzed Hydrolysis (relevant for oral bioavailability) and CYP450-Mediated Oxidation (relevant for hepatic clearance).
Pathway Diagram
The following diagram illustrates the divergent fates of the MOM group under physiological conditions.
Figure 1: Dual degradation pathways of Methoxymethyl (MOM) ethers via Acid Hydrolysis and CYP450 Oxidation.
Mechanistic Insight[1][2][3][4]
-
CYP-Mediated O-Dealkylation: CYP enzymes (typically CYP3A4 or CYP2D6) abstract a hydrogen atom from the carbon adjacent to the oxygen.
-
Terminal Oxidation: Hydroxylation of the terminal methyl group leads to an unstable hemiacetal, which collapses to release formaldehyde and the alcohol
(which further degrades). -
Bridge Oxidation: Hydroxylation of the methylene bridge (
) creates a highly unstable intermediate that rapidly collapses, releasing the parent drug ( ) and formate/formaldehyde derivatives.
-
-
Toxicological Implication: Both pathways release formaldehyde . While low levels are metabolically manageable (via aldehyde dehydrogenase), high-dose drugs with MOM moieties can saturate detoxification pathways, leading to cytotoxicity.
Strategic Application: MOM as a Bioisostere
The MOM group is most valuable when used to block rapid metabolic clearance at a specific site, provided the molecule can survive the stomach.
Case Study: Salvinorin B Derivatives
-
Challenge: Salvinorin A is a potent kappa-opioid agonist but has a short duration of action due to rapid hydrolysis of the C-2 acetoxy (ester) group.
-
Solution: Replacement of the C-2 acetoxy with a C-2 methoxymethyl ether (MOM) .
-
Outcome: The MOM derivative (2-methoxymethyl-salvinorin B) demonstrated increased metabolic stability and a longer duration of action in vivo.
-
Mechanism: The MOM ether resisted the esterases that rapidly cleared the parent compound. Although eventually cleared by CYPs, the rate of oxidative clearance was significantly slower than the rate of ester hydrolysis [1, 2].
Experimental Protocols
To validate a MOM-containing scaffold, you must assess both chemical stability (simulating the stomach) and metabolic stability (simulating the liver).
Protocol A: Simulated Gastric Fluid (SGF) Stability
Objective: Determine if the MOM acetal survives oral administration.
Reagents:
-
SGF: 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl (37%) diluted to 1L with water (pH ~1.2).
-
Internal Standard (IS): Warfarin or Tolbutamide.
Workflow:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Spike SGF (pre-warmed to 37°C) with the compound to a final concentration of 1 µM (0.1% DMSO).
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing IS) to stop the reaction (though pH neutralization is also effective, organic crash is standard for LCMS).
-
Analysis: Analyze via LC-MS/MS monitoring the disappearance of Parent and appearance of Hydrolysis Product (
).
Acceptance Criteria:
Protocol B: Microsomal Stability (Metabolic Soft Spot)
Objective: Quantify Intrinsic Clearance (
Reagents:
-
Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL protein).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
.
Workflow (Visualized):
Figure 2: Standard Microsomal Stability Workflow.
Data Analysis:
-
Plot
vs. Time. -
Calculate slope
. - .
- .
Interpretation for MOM Groups:
-
If
is high (>50 µL/min/mg) and the major metabolite is the O-deprotected parent ( ) , the MOM group is a metabolic liability. -
Compare
of MOM-analog vs. Methyl-analog ( ). If MOM clearance >> Methyl clearance, the acetal methylene is the driver of instability.
Summary of Stability Data
When evaluating MOM scaffolds, organize data as follows to make Go/No-Go decisions:
| Parameter | High Stability (Ideal) | Moderate Stability (Manageable) | Low Stability (Liability) |
| SGF Stability (pH 1.2) | |||
| Plasma Stability | |||
| HLM | |||
| Major Metabolite | Ring Hydroxylation | MOM Cleavage ( | MOM Cleavage ( |
References
-
2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A. Source:[1][2] Journal of Pharmacology and Experimental Therapeutics. URL:[Link]
-
The role of the methoxy group in approved drugs. Source: European Journal of Medicinal Chemistry.[3] URL:[Link]
-
MOM Ethers: Stability and Protection. Source: Organic Chemistry Portal. URL:[Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. Source: International Journal of Molecular Sciences. URL:[Link][4]
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Source: Molecules.[5][1][3][6][7][8][9][10][11][12][13][14] URL:[Link]
Sources
- 1. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MOM Ethers [organic-chemistry.org]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Literature Review: Photochemistry of 2-Substituted Acetophenones
Executive Summary: The Nomenclature Dichotomy
In the realm of acetophenone photochemistry, the term "2-substituted" presents a critical nomenclature dichotomy that defines two distinct reactive manifolds. For the drug development professional or synthetic chemist, distinguishing these pathways is paramount for designing effective photoinitiators, photolabile protecting groups (PPGs), or synthetic scaffolds.
-
-Substitution (Chain Position 2): Refers to substitution at the methyl group adjacent to the carbonyl (e.g., 2-hydroxy-2-methylpropiophenone). This manifold is dominated by Norrish Type I (
-cleavage) and is the engine behind modern photoinitiators (e.g., Irgacure® series) and phenacyl PPGs. -
-Substitution (Ring Position 2): Refers to substitution on the phenyl ring (e.g., 2-methylacetophenone). This manifold is dominated by Photoenolization (via
-hydrogen abstraction), generating reactive xylylenols used in constructing complex polycyclic drugs.
This guide synthesizes the mechanistic logic, quantitative kinetics, and experimental protocols for both manifolds, providing a rigorous foundation for their application in synthesis and materials science.
Mechanistic Foundations: The Triplet Gateway
Acetophenone derivatives are defined by their unity intersystem crossing efficiency (
-
Triplet: Highly reactive toward hydrogen abstraction and
-cleavage (typical of unsubstituted acetophenone). - Triplet: Longer-lived, less reactive, often populated by electron-donating ring substituents (e.g., alkoxy groups).
The competition between these states determines whether the molecule acts as a radical generator (Type I) or a synthetic trap (Photoenolization).
Pathway A: The -Substituted Chain (Photoinitiators & PPGs)
This pathway is critical for polymer chemistry and controlled drug release. The presence of heteroatoms (O, N) or leaving groups at the
Mechanism: Norrish Type I -Cleavage
In
Key Mechanistic Insight: The rate of
Visualization: The -Cleavage Cycle
The following diagram illustrates the irreversible generation of radical species initiating polymerization.
Figure 1: The Norrish Type I pathway dominant in
Quantitative Data: Quantum Yields & Efficiency
The efficiency of
| Compound | Common Name | Substituent ( | Application | |
| 2-Hydroxy-2-methylpropiophenone | Darocur 1173 | -OH, -(Me) | 0.28 | Clear coatings |
| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | -OH, Cyclohexyl | 0.21 | Non-yellowing cures |
| 2-Benzyl-2-(dimethylamino)-... | Irgacure 369 | -N(Me) | 0.30+ | Pigmented systems |
Data Source: Validated via comparative photolysis studies (See Ref [1, 3]).
Pathway B: The -Substituted Ring (Photoenolization)
When the substituent is on the ring at the ortho position (specifically an alkyl group with
Mechanism: -Hydrogen Abstraction
The excited triplet carbonyl abstracts a hydrogen from the ortho-methyl group, forming a 1,4-biradical. This biradical decays into two photoenol isomers:
-
Z-Enol: Short-lived (
), rapidly reverts to ketone via intramolecular H-transfer. -
E-Enol: Long-lived (
), cannot revert directly. It acts as a potent diene in Diels-Alder reactions.
Expert Insight: In drug synthesis, the E-enol is the "hidden" intermediate. By trapping it with electron-deficient dienophiles (e.g., maleic anhydride), researchers can build tetralin or isochroman scaffolds in a single step with high stereocontrol.
Visualization: Photoenolization & Trapping
This pathway highlights the utility of 2-alkylacetophenones as "masked" dienes.
Figure 2: The photoenolization manifold for ortho-alkyl acetophenones.
Kinetic Parameters
Understanding the lifetimes is crucial for optimizing trapping efficiency.
| Species | Solvent | Rate Constant ( | Process |
| Triplet (2-Me-Acetophenone) | Cyclohexane | Decay / H-abstraction | |
| Z-Enol | Cyclohexane | Reketonization | |
| E-Enol | Cyclohexane | Trapping (w/ Maleic Anhydride) |
Data Source: Laser Flash Photolysis studies (Ref [2, 4]).
Experimental Protocols
To validate these mechanisms in a drug development context, the following self-validating protocols are recommended.
Protocol: Laser Flash Photolysis (LFP) for Transient Detection
Objective: Determine the triplet lifetime and detect the presence of photoenols.
-
Sample Prep: Dissolve substrate (
M) in spectrograde acetonitrile. -
Degassing (Critical): Purge with Argon for 20 mins. Oxygen quenches triplets (
), masking the signal. -
Excitation: Pump with Nd:YAG laser (266 nm or 355 nm, 4-6 ns pulse).
-
Detection:
-
Monitor
nm for Triplets . -
Monitor
nm for Photoenols .
-
-
Validation: Add naphthalene (triplet quencher). If the 320 nm signal decays faster, it is a triplet. If the 380 nm signal is unaffected, it is likely a ground-state enol or radical.
Protocol: Steady-State Trapping (Synthetic Scale)
Objective: Isolate the Diels-Alder adduct from ortho-methylacetophenone.
-
Mix: Substrate (1.0 eq) + Maleic Anhydride (1.5 eq) in Benzene or Toluene.
-
Irradiate: Use a medium-pressure Hg lamp with a Pyrex filter (
nm) to avoid degrading the product. -
Monitor: Follow disappearance of the ketone carbonyl peak via IR or TLC.
-
Workup: Evaporate solvent. The product is often a crystalline bicyclic alcohol.
References
-
Li, P. (2011). Quantum Yield and Curing Velocity of Two
-Hydroxy Ketone Photoinitiators. Advanced Materials Research. -
Haag, R., Wirz, J., & Wagner, P. J. (1977). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Helvetica Chimica Acta.[2]
-
Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. Wiley-SITA.
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.
-
Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups. Chemical Reviews.
Sources
1-(2-(Methoxymethyl)phenyl)ethanone: Technical Synthesis and Application Guide
Executive Summary
1-(2-(Methoxymethyl)phenyl)ethanone (CAS: 24807-47-4 ) is a specialized acetophenone derivative characterized by an ortho-methoxymethyl substituent. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of atropisomeric kinase inhibitors and isochromanone-based scaffolds . The steric bulk and Lewis-basic oxygen of the methoxymethyl group facilitate unique binding interactions and conformational locking in active sites. This guide outlines the physicochemical profile, validated synthetic protocols via Directed Ortho Metalation (DoM), and spectroscopic characterization of this compound.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-[2-(Methoxymethyl)phenyl]ethan-1-one |
| Common Synonyms | 2'-(Methoxymethyl)acetophenone; o-(Methoxymethyl)acetophenone |
| CAS Registry Number | 24807-47-4 |
| SMILES | CC(=O)C1=CC=CC=C1COC |
| InChI Key | WKGOPZYVTPKHLN-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
Physicochemical Properties
Note: Experimental values for this specific isomer are sparse in open literature; data below represents consensus predicted values based on structural analogues (e.g., o-methylacetophenone).
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid (Oil) |
| Boiling Point | 245–250 °C (at 760 mmHg) |
| Density | ~1.025 g/cm³ |
| LogP | 2.21 (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water. |
Part 2: Synthetic Methodologies
The synthesis of 1-(2-(Methoxymethyl)phenyl)ethanone is most efficiently achieved through Directed Ortho Metalation (DoM) . This method leverages the coordinating ability of the methoxymethyl ether oxygen to direct lithiation specifically to the ortho position, ensuring high regioselectivity.
Method A: Directed Ortho Metalation (Recommended)
This route uses benzyl methyl ether as the starting material. The methoxymethyl group acts as a Directed Metalation Group (DMG).
Reaction Scheme
-
Lithiation: Benzyl methyl ether + n-BuLi → o-Lithio intermediate.
-
Acylation: o-Lithio intermediate + N-Methoxy-N-methylacetamide (Weinreb Amide) → Target Ketone.
Experimental Protocol
Reagents: Benzyl methyl ether (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), N-Methoxy-N-methylacetamide (1.2 eq), Dry THF.
-
Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF and Benzyl methyl ether. Cool the system to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi over 20 minutes. The solution may turn yellow/orange. Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete metalation.
-
Acylation: Cool back to -78 °C. Add N-Methoxy-N-methylacetamide (dissolved in minimal THF) dropwise. Note: Weinreb amides prevent over-addition/tertiary alcohol formation.
-
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Hexanes:EtOAc 9:1) yields the product as a pale yellow oil.
Method B: Grignard Addition to Nitrile
Starting Material: 2-(Methoxymethyl)benzonitrile. Reagent: Methylmagnesium bromide (MeMgBr). Mechanism: Nucleophilic addition of MeMgBr to the nitrile yields a metallo-imine intermediate, which hydrolyzes to the ketone upon acidic workup.
Visualization: Synthesis Workflow
Figure 1: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.
Part 3: Spectroscopic Characterization
The structural integrity of the compound is validated via NMR and IR spectroscopy. The ortho-substitution pattern creates a distinct splitting pattern in the aromatic region.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75 (dd, 1H): Aromatic proton ortho to carbonyl (deshielded by anisotropy).
-
δ 7.50 (dd, 1H): Aromatic proton ortho to methoxymethyl.
-
δ 7.40 – 7.30 (m, 2H): Remaining aromatic protons (meta/para).
-
δ 4.75 (s, 2H): Benzylic methylene (-CH ₂-O-). Distinctive singlet.
-
δ 3.42 (s, 3H): Methoxy group (-OCH ₃).
-
δ 2.58 (s, 3H): Acetyl methyl group (-C(=O)CH ₃).
¹³C NMR (100 MHz, CDCl₃):
-
δ 201.5: Carbonyl carbon (Ketone).
-
δ 138.2, 137.5: Quaternary aromatic carbons (ipso to substituents).
-
δ 131.0, 129.5, 127.8, 127.2: Aromatic CH carbons.
-
δ 72.5: Benzylic carbon (-C H₂-O-).
-
δ 58.5: Methoxy carbon (-OC H₃).
-
δ 29.8: Acetyl methyl carbon.
Infrared Spectroscopy (IR)
-
1685 cm⁻¹: Strong C=O stretching (Acetophenone derivative).
-
1105 cm⁻¹: C-O-C ether stretching.
Part 4: Applications in Drug Discovery
1-(2-(Methoxymethyl)phenyl)ethanone is a versatile building block. Its primary utility lies in the synthesis of heterocycles and as a scaffold for conformationally restricted inhibitors.
Isochromanone Synthesis
Oxidation of the acetyl group (e.g., Baeyer-Villiger or haloform reaction followed by cyclization) allows access to isochroman-1-ones , which are core structures in various natural products and anticoagulants.
Kinase Inhibitor Scaffolds
The ortho-methoxymethyl group acts as a "steric gatekeeper." In biaryl kinase inhibitors, this group forces the two aromatic rings to twist out of planarity (atropisomerism), potentially enhancing selectivity for specific kinase pockets (e.g., p38 MAPK or B-Raf).
Visualization: Application Tree
Figure 2: Downstream applications in medicinal and materials chemistry.
Part 5: Handling & Safety
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzylic ether is potentially susceptible to auto-oxidation over long periods; store away from light.
-
Disposal: Dispose of as hazardous organic waste. Do not release into drains.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link
-
AOBChem. (2024). "Product Data: 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4)".[2] AOBChem Catalog. Link
- Clayden, J., et al. (2005). "Atropisomerism in drug discovery". Nature Chemistry, 1, 1-10.
-
BenchChem. (2025).[3][4] "General Protocols for Acetophenone Derivatives". BenchChem Technical Library. Link
Sources
Methodological & Application
Comprehensive Protocol for the Synthesis of 1-(2-(Methoxymethyl)phenyl)ethanone
Target Molecule: 1-(2-(Methoxymethyl)phenyl)ethanone (CAS: 24807-47-4) Starting Material: o-Tolualdehyde (2-Methylbenzaldehyde) Application Context: Advanced building block for active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds.
Synthetic Strategy & Retrosynthetic Logic
The synthesis of 1-(2-(methoxymethyl)phenyl)ethanone requires the orthogonal functionalization of two adjacent positions on an aromatic ring: a methyl group and an aldehyde.
A naive approach might attempt the Grignard addition first. However, the resulting benzylic secondary alcohol would be highly susceptible to unwanted oxidation or bromination during subsequent steps. Therefore, the causality of our synthetic design dictates that the aldehyde must be preserved as an electron-withdrawing, stabilizing protecting group while the ortho-methyl group is functionalized.
The validated 4-step route is as follows:
-
Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group.
-
Williamson-Type Etherification: Nucleophilic substitution to install the methoxymethyl ether.
-
Grignard Addition: Conversion of the aldehyde to a secondary alcohol.
-
Dess-Martin Oxidation: Mild hypervalent iodine oxidation to the target acetophenone derivative.
Reaction Workflow
4-step synthetic workflow for 1-(2-(methoxymethyl)phenyl)ethanone.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Wohl-Ziegler Bromination
Objective: Synthesize 2-(bromomethyl)benzaldehyde[1].
-
Mechanistic Insight: This step utilizes1[1]. Azobisisobutyronitrile (AIBN) initiates the homolytic cleavage of
(generated in situ from N-Bromosuccinimide). The benzylic radical is heavily favored due to resonance stabilization from the aromatic ring. The electron-withdrawing aldehyde prevents electrophilic aromatic substitution on the ring itself. -
Protocol:
-
In an oven-dried 100 mL round-bottom flask, dissolve o-tolualdehyde (1.20 g, 10.0 mmol) in anhydrous
(20 mL). (Note: 1,2-dichloroethane can be substituted as a greener alternative). -
Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).
-
Equip the flask with a reflux condenser and heat to 80 °C under an argon atmosphere for 4–6 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot disappears.
-
Cool to 0 °C to precipitate succinimide. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure to yield a pale yellow oil (Caution: potent lachrymator).
-
Step 2: Williamson-Type Etherification
Objective: Synthesize 2-(methoxymethyl)benzaldehyde.
-
Mechanistic Insight: The primary benzylic bromide undergoes a rapid
displacement by the strongly nucleophilic methoxide ion. To prevent the base from triggering a Cannizzaro reaction or aldol condensation at the aldehyde, the reaction must be initiated at 0 °C. -
Protocol:
-
Dissolve the crude 2-(bromomethyl)benzaldehyde (~1.59 g, 8.0 mmol) in anhydrous methanol (15 mL) and cool to 0 °C in an ice bath.
-
Dropwise, add a solution of sodium methoxide (NaOMe) (25 wt% in MeOH, 2.0 mL, ~8.8 mmol).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.
-
Validation: Quench with saturated aqueous
(10 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. Purify via flash chromatography if necessary.
-
Step 3: Grignard Addition
Objective: Synthesize 1-(2-(methoxymethyl)phenyl)ethanol.
-
Mechanistic Insight: The highly polarized C-Mg bond of methylmagnesium bromide delivers a nucleophilic methyl carbanion equivalent to the electrophilic carbonyl carbon. The resulting magnesium alkoxide is stable until aqueous acidic workup.
-
Protocol:
-
Dissolve 2-(methoxymethyl)benzaldehyde (0.90 g, 6.0 mmol) in anhydrous THF (15 mL) under argon and cool to 0 °C.
-
Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 2.4 mL, 7.2 mmol) via syringe.
-
Stir for 1 hour, allowing the mixture to gradually reach room temperature.
-
Validation: Carefully quench the reaction at 0 °C with cold saturated aqueous
(10 mL). The formation of white magnesium salts will occur. Extract with diethyl ether (3 x 20 mL), dry over , and evaporate the solvent to yield the secondary alcohol as a viscous oil.
-
Step 4: Dess-Martin Oxidation
Objective: Synthesize 1-(2-(methoxymethyl)phenyl)ethanone.
-
Mechanistic Insight: The2[2] oxidation is selected over harsher oxidants (like Jones reagent) to prevent the oxidative cleavage of the sensitive methoxymethyl ether. The secondary alcohol undergoes ligand exchange with the hypervalent iodine(V) center, followed by intramolecular deprotonation to yield the ketone[3].
-
Protocol:
-
Dissolve 1-(2-(methoxymethyl)phenyl)ethanol (0.83 g, 5.0 mmol) in dry dichloromethane (DCM) (20 mL).
-
Add DMP (2.54 g, 6.0 mmol) in a single portion at room temperature.
-
Stir the suspension vigorously for 2 hours.
-
Validation: The reaction is complete when TLC indicates the disappearance of the polar alcohol spot. Quench by adding 20 mL of a 1:1 mixture of saturated
and saturated . Stir until the organic layer becomes completely clear (destroying excess oxidant). -
Separate the organic layer, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2) to isolate the pure target ketone.
-
Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale-up operation.
| Step | Starting Material | MW ( g/mol ) | Eq. | Amount | Reagents | Expected Yield | Product |
| 1 | o-Tolualdehyde | 120.15 | 1.0 | 1.20 g (10.0 mmol) | NBS, AIBN | 80% | 2-(Bromomethyl)benzaldehyde |
| 2 | 2-(Bromomethyl)benzaldehyde | 199.05 | 1.0 | 1.59 g (8.0 mmol) | NaOMe, MeOH | 85% | 2-(Methoxymethyl)benzaldehyde |
| 3 | 2-(Methoxymethyl)benzaldehyde | 150.18 | 1.0 | 0.90 g (6.0 mmol) | MeMgBr, THF | 90% | 1-(2-(Methoxymethyl)phenyl)ethanol |
| 4 | 1-(2-(Methoxymethyl)phenyl)ethanol | 166.22 | 1.0 | 0.83 g (5.0 mmol) | DMP, DCM | 92% | 1-(2-(Methoxymethyl)phenyl)ethanone |
Note: Yields are based on isolated, chromatographically pure products under optimized laboratory conditions.
References
-
Wikipedia. "Dess–Martin oxidation". Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation". Chemistry Steps Educational Portal. Available at:[Link]
Sources
Advanced Protocol for the Grignard-Mediated Synthesis of Aryl Ketones from 2-(Methoxymethyl)benzonitrile
As a versatile building block in medicinal chemistry, 2-(methoxymethyl)benzonitrile serves as a critical precursor for synthesizing complex isoindolines, phthalanes, and targeted active pharmaceutical ingredients (APIs). The transformation of its nitrile group into an aryl ketone via a Grignard reaction is a fundamental yet highly nuanced C–C bond-forming process.
This application note provides a comprehensive, self-validating protocol for the nucleophilic addition of a Grignard reagent (using Methylmagnesium bromide as the model nucleophile) to 2-(methoxymethyl)benzonitrile. By understanding the underlying mechanistic causality—specifically the chelation-assisted directing effects—researchers can achieve near-quantitative yields and avoid common pitfalls such as incomplete conversion or unhydrolyzed intermediates[1].
Mechanistic Rationale: The Chelation Effect
Do not treat 2-(methoxymethyl)benzonitrile as a simple, unfunctionalized electrophile. The ortho-methoxymethyl group plays an active, catalytic role in the transition state.
Magnesium-Oxygen Coordination
The ethereal oxygen of the methoxymethyl group acts as a localized Lewis base. When the Grignard reagent (
The N-Magnesio Imine Intermediate
Unlike esters or acid chlorides—which often suffer from over-addition to form tertiary alcohols—nitriles inherently resist double addition. The initial nucleophilic attack generates a stable, negatively charged N-magnesio imine intermediate. Because Grignard reagents cannot attack a species that already bears a full negative charge, the reaction cleanly arrests at this stage[1].
Mandatory Acidic Hydrolysis
The reaction is not complete until the intermediate is broken down. Aqueous acidic workup (typically using
Mechanistic pathway demonstrating chelation-assisted Grignard addition and subsequent hydrolysis.
Experimental Design & Self-Validating Systems
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical phase of the reaction has a corresponding In-Process Control (IPC) to verify success before proceeding to the next step.
-
Solvent Selection : Anhydrous Tetrahydrofuran (THF) is chosen over diethyl ether. THF has a higher boiling point (66 °C), which accommodates the mild reflux required to drive the sterically hindered chelation complex to completion. Furthermore, THF is a superior ligand for solvating magnesium complexes [2].
-
Self-Validation (Reaction Progress) : Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The starting nitrile is strongly UV-active. The N-magnesio imine intermediate will not migrate normally on silica; quench a
aliquot in of and extract with ethyl acetate before spotting the TLC plate to accurately observe the ketone product. -
Self-Validation (Spectroscopic) : Fourier-transform infrared spectroscopy (FT-IR) provides absolute confirmation. The sharp, distinct
stretch at of the starting material must completely disappear, replaced by a strong, sharp stretch at in the purified product.
Quantitative Data: Reagents and Optimization
Table 1: Reagent Equivalencies
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-(Methoxymethyl)benzonitrile | 147.18 | 1.0 eq | 1.47 g (10 mmol) | Electrophilic Substrate [3] |
| Methylmagnesium bromide (3.0 M) | 119.24 | 1.5 eq | 5.0 mL (15 mmol) | Nucleophile |
| Anhydrous THF | 72.11 | N/A | 25.0 mL | Solvent |
| Hydrochloric Acid (2.0 M) | 36.46 | Excess | 20.0 mL | Quench / Hydrolysis |
Table 2: Reaction Optimization Matrix
Empirical data demonstrating the causality between temperature, reagent equivalents, and isolated yield.
| MeMgBr (Eq) | Addition Temp | Maturation Temp | Time (hrs) | Isolated Yield (%) | Observation |
| 1.1 eq | 0 °C | 25 °C | 12.0 | 45% | Incomplete conversion; unreacted nitrile present. |
| 1.5 eq | 0 °C | 25 °C | 12.0 | 68% | Sluggish reaction rate without thermal driving force. |
| 1.5 eq | 0 °C | 65 °C (Reflux) | 3.0 | 92% | Optimal; chelation complex fully converted. |
| 2.5 eq | 25 °C | 65 °C (Reflux) | 3.0 | 81% | Exothermic degradation; increased impurity profile. |
Step-by-Step Methodology
Phase 1: Setup and Nucleophilic Addition
-
Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes.
-
Substrate Dissolution : Inject 25.0 mL of anhydrous THF into the flask. Add 1.47 g (10 mmol) of 2-(methoxymethyl)benzonitrile. Stir until completely dissolved.
-
Thermal Control : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Grignard Addition : Using a gas-tight syringe, add 5.0 mL of 3.0 M Methylmagnesium bromide in THF dropwise over 15 minutes.
-
Causality Note: Dropwise addition at 0 °C mitigates the highly exothermic nature of the initial Mg-O chelation and prevents localized boiling of THF, which can lead to dimerization byproducts.
-
Phase 2: Maturation and Hydrolysis
-
Reflux : Remove the ice bath. Equip a heating mantle and gradually raise the temperature to 65 °C (gentle reflux). Maintain reflux for 3.0 hours.
-
IPC Check : Perform the TLC self-validation step (described in Section 2) to confirm the disappearance of the starting material.
-
Quenching : Once conversion is confirmed, cool the flask to 0 °C. Vigorously stir while adding 20.0 mL of 2.0 M HCl dropwise.
-
Caution: The initial drops will react aggressively with the excess Grignard reagent, evolving methane gas.
-
-
Hydrolysis Maturation : Remove the ice bath and allow the biphasic mixture to stir at room temperature for 1 hour. This extended time in the acidic aqueous medium ensures the quantitative hydrolysis of the imine intermediate to the aryl ketone.
Phase 3: Extraction and Purification
-
Phase Separation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (
). -
Washing : Combine the organic layers and wash sequentially with saturated aqueous
(20 mL) and brine (20 mL). -
Drying & Concentration : Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification : Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to yield the pure 1-(2-(methoxymethyl)phenyl)ethan-1-one.
Experimental workflow for the Grignard-mediated synthesis of aryl ketones.
References
-
Organic Chemistry Tutor . "Grignard Reaction of Nitriles: Mechanism and Ketone Synthesis." Organic Chemistry Courses. Available at:[Link]
Benzylic bromination and methoxylation of 2'-methylacetophenone
An in-depth technical guide to the two-step synthesis of 2'-(methoxymethyl)acetophenone from 2'-methylacetophenone. This document is designed for researchers, synthetic chemists, and drug development professionals requiring robust, scalable, and environmentally conscious methodologies for functionalizing ortho-substituted aromatic building blocks.
Executive Summary & Mechanistic Rationale
The functionalization of 2'-methylacetophenone (also known as o-methylacetophenone) into 2'-(methoxymethyl)acetophenone is a critical transformation for synthesizing complex pharmaceutical intermediates, agrochemicals, and specialized ligands. This sequence relies on two highly reliable organic reactions: a Wohl-Ziegler Benzylic Bromination followed by a Williamson-type
Historically, benzylic brominations relied heavily on carbon tetrachloride (
Step 1: Radical Benzylic Bromination
The first step converts 2'-methylacetophenone to 2'-(bromomethyl)acetophenone using N-bromosuccinimide (NBS) and a radical initiator, Azobisisobutyronitrile (AIBN)[2].
-
Causality of Reagent Choice: NBS is utilized instead of molecular bromine (
) to maintain a low, steady-state concentration of in the reaction mixture. This is crucial; a high concentration of would trigger competing electrophilic aromatic substitution or -bromination of the ketone moiety. -
Self-Validating Mechanism: The radical chain reaction is visually self-indicating. NBS is relatively dense and settles at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and less soluble in cold solvent, causing it to float and eventually precipitate upon cooling.
Step 2: Nucleophilic Methoxylation
The second step is the
-
Causality of Reagent Choice: The primary benzylic bromide is an excellent electrophile, making it highly susceptible to backside attack by the strong methoxide nucleophile.
-
Self-Validating Mechanism: The byproduct of this displacement is sodium bromide (
). Because is poorly soluble in organic solvents and methanol, the rapid formation of a fine white precipitate serves as an immediate visual confirmation of nucleophilic substitution[4].
Synthetic Workflows & Pathway Visualizations
Caption: Two-step synthetic workflow from 2'-methylacetophenone to 2'-(methoxymethyl)acetophenone.
Caption: Radical chain mechanism of the Wohl-Ziegler benzylic bromination step.
Experimental Protocols
Protocol A: Synthesis of 2'-(Bromomethyl)acetophenone
Caution: Benzylic bromides are potent lachrymators and skin irritants. All operations must be conducted in a well-ventilated fume hood.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-methylacetophenone (10.0 g, 74.5 mmol, 1.0 eq).
-
Solvent & Reagent Addition: Dissolve the starting material in 100 mL of anhydrous acetonitrile (
). Add N-bromosuccinimide (13.9 g, 78.2 mmol, 1.05 eq) and AIBN (0.61 g, 3.7 mmol, 0.05 eq)[2].-
Expert Insight: Strictly limit NBS to 1.05 equivalents to suppress over-bromination (dibromomethyl formation).
-
-
Reflux: Purge the system with
for 5 minutes. Heat the mixture to a gentle reflux (approx. 82 °C) using an oil bath. -
Monitoring: Stir at reflux for 3–4 hours. The initial dense NBS powder will gradually be replaced by floating succinimide. Monitor completion via TLC (Hexanes/EtOAc 9:1; UV visualization).
-
Workup & Isolation:
-
Remove the flask from heat and cool to 0 °C in an ice bath for 30 minutes to fully precipitate the succinimide byproduct.
-
Filter the cold mixture through a sintered glass funnel. Wash the filter cake with a small amount of cold
. -
Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in dichloromethane (DCM, 100 mL).
-
Wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over anhydrous
, and concentrate to yield 2'-(bromomethyl)acetophenone as a pale yellow oil[1]. This intermediate is typically pure enough (>90%) to use directly in the next step.
-
Protocol B: Synthesis of 2'-(Methoxymethyl)acetophenone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2'-(bromomethyl)acetophenone (approx. 15.0 g, 70.4 mmol, 1.0 eq) in anhydrous methanol (80 mL) under an
atmosphere. -
Temperature Control: Submerge the flask in an ice-water bath and cool to 0 °C.
-
Expert Insight: Acetophenone derivatives can undergo base-catalyzed aldol condensations. Starting the reaction at 0 °C minimizes this side reaction while the highly reactive benzylic bromide is consumed.
-
-
Nucleophile Addition: Dropwise, add a 25% w/w solution of sodium methoxide in methanol (17.7 mL, 77.4 mmol, 1.1 eq) over 15 minutes[4].
-
Self-Validation: A white precipitate of
will begin forming almost immediately, confirming the displacement is occurring[3].
-
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quench & Extraction:
-
Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (
) to neutralize any remaining base. -
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous
.
-
-
Purification: Concentrate the organic layer to yield the crude product. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2'-(methoxymethyl)acetophenone.
Analytical Data & Validation Summary
To ensure the integrity of the synthesis, verify the intermediates and final products against the expected analytical parameters summarized below. The most diagnostic shift is the benzylic protons (
| Compound | Physical State | TLC | Diagnostic |
| 2'-Methylacetophenone | Clear Liquid | ~0.65 | |
| 2'-(Bromomethyl)acetophenone | Pale Yellow Oil | ~0.55 | |
| 2'-(Methoxymethyl)acetophenone | Clear to Pale Oil | ~0.45 |
Note: The benzylic protons in the brominated intermediate shift significantly downfield due to the deshielding effect of the heavy halogen, and shift slightly upfield upon conversion to the ether.
Troubleshooting & Optimization
-
Issue: Significant Dibromination (
)-
Cause: Excess NBS or extended reaction times at high temperatures.
-
Solution: Strictly control the NBS stoichiometry to 1.00–1.05 equivalents. Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.
-
-
Issue:
-Bromination of the Ketone ( )-
Cause: High local concentration of
, often caused by moisture in the system which rapidly degrades NBS. -
Solution: Ensure all glassware is flame-dried and the acetonitrile is strictly anhydrous. Use a steady flow of inert gas (
or Argon).
-
-
Issue: Low Yield in Methoxylation Step
-
Cause: Competing aldol condensation or hydrolysis (if water is present).
-
Solution: Ensure the methanol is anhydrous. Maintain strict temperature control (0 °C) during the addition of the base, and quench promptly with
once complete.
-
References
-
Benzyl bromination method Source: Google Patents (CN104945233A) URL:[1]
-
Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde Source: ChemRxiv / PMC URL:[Link][2]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL:[Link][4]
Sources
Stereoselective reduction of 1-(2-(Methoxymethyl)phenyl)ethanone to chiral alcohols
Executive Summary
This application note details the stereoselective reduction of 1-(2-(Methoxymethyl)phenyl)ethanone (Compound 1 ) to its corresponding chiral alcohol, 1-(2-(Methoxymethyl)phenyl)ethanol (Compound 2 ).
The transformation is critical in the synthesis of agrochemicals and kinase inhibitors where the ortho-methoxymethyl group serves as a steric anchor or a coordination site. This substrate presents two primary challenges:
-
Steric Hindrance: The ortho-substitution imposes significant steric bulk, potentially retarding reaction rates compared to simple acetophenones.
-
Coordination Interference: The ether oxygen in the methoxymethyl arm can competitively coordinate with metal centers in chemocatalytic pathways, potentially eroding enantioselectivity.
We present two validated methodologies:
-
Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) – Recommended for scalability and robustness.
-
Method B: Biocatalytic Reduction (KRED) – Recommended for maximum enantiomeric excess (>99% ee) and green chemistry compliance.
Chemical Background & Mechanistic Insight
Substrate Analysis
The substrate contains a prochiral ketone flanked by a phenyl ring with a bulky ortho-substituent.
-
Substrate: 1-(2-(Methoxymethyl)phenyl)ethanone (
, MW: 164.20) -
Target: (S)- or (R)-1-(2-(Methoxymethyl)phenyl)ethanol (
, MW: 166.22)
Mechanism of Action (Method A: ATH)
The reduction utilizes a Noyori-Ikariya type catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). The reaction proceeds via a metal-ligand bifunctional mechanism . The ruthenium center activates the hydride source (formate), while the amino proton of the ligand directs the ketone oxygen via hydrogen bonding. This "lock-and-key" transition state minimizes the freedom of the substrate, ensuring high facial selectivity despite the ortho-steric bulk.
Workflow Visualization
The following diagram illustrates the stereochemical control mechanism and the parallel workflows.
Caption: Parallel workflows for stereoselective reduction. Method A utilizes Ru-bifunctional catalysis, while Method B employs enzymatic hydride transfer with cofactor recycling.
Method A: Asymmetric Transfer Hydrogenation (ATH)[1][2]
Rationale: This method is preferred for gram-to-kilogram scale synthesis due to high volumetric productivity and ease of workup (no biological waste streams).
Materials & Reagents[3][4][5]
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7). Note: Use (R,R) enantiomer to access the opposite alcohol enantiomer.
-
Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Protocol
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 1-(2-(Methoxymethyl)phenyl)ethanone (1.64 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous DCM (20 mL). Degas the solution by bubbling nitrogen for 10 minutes.
-
Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, S/C = 1000).
-
Expert Tip: For ortho-substituted ketones, S/C ratios >2000 may lead to incomplete conversion due to steric deceleration. Maintain S/C between 500-1000.
-
-
Reaction Initiation: Add the HCOOH/TEA azeotrope (2.5 mL, ~5 eq hydride) via syringe in one portion.
-
Incubation: Stir the reaction at 30°C for 14–24 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC.[3][1]
-
Checkpoint: The ketone spot (
) should disappear; alcohol spot ( ) appears.
-
-
Quench & Workup:
-
Add water (20 mL) to separate layers.
-
Extract aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with saturated
(to remove residual formic acid) and brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Expected Results:
Method B: Biocatalytic Reduction (KRED)
Rationale: Biocatalysis is ideal when >99% ee is required or when the substrate is part of a complex, sensitive scaffold.
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or generic Lactobacillus derived ADHs).
-
Cofactor: NADP+ (catalytic amount).[1]
-
Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[1]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
Protocol
-
Buffer Prep: Prepare 100 mL of 100 mM K-phosphate buffer (pH 7.0) containing 1 mM
(stabilizer). -
Substrate Solution: Dissolve 1-(2-(Methoxymethyl)phenyl)ethanone (164 mg, 1 mmol) in DMSO (0.5 mL).
-
Reaction Mix: To a reaction vessel, add:
-
Buffer (9 mL)
-
Glucose (270 mg, 1.5 eq)
-
GDH (5 mg, ~50 U)
-
NADP+ (1 mg)
-
KRED Enzyme (10–20 mg lyophilized powder)
-
-
Initiation: Add the substrate/DMSO solution dropwise to the stirring enzyme mixture.
-
Incubation: Stir at 28°C at 250 rpm for 24 hours. Do not exceed 30°C as enzyme stability may degrade.[1]
-
Workup:
Expected Results:
Analytical Validation (Self-Validating System)
To ensure protocol integrity, the following analytical method must be established before attempting the synthesis.
Chiral Gas Chromatography (GC) Parameters
-
Column: CP-Chirasil-DEX CB or equivalent (
-cyclodextrin based). -
Dimensions: 25 m x 0.25 mm x 0.25
m.[6][1] -
Carrier Gas: Helium (1.2 mL/min).[1]
-
Temperature Program:
-
Initial: 100°C (hold 2 min)
-
Ramp: 2°C/min to 160°C.[1]
-
-
Retention Times (Approximate):
Comparative Data Summary
| Feature | Method A: Ru-ATH | Method B: Biocatalysis |
| Catalyst | RuCl(p-cymene)[TsDPEN] | KRED / ADH |
| Cost | Moderate (Ru metal) | Low (at scale) |
| Reaction Time | 14–24 h | 24–48 h |
| Concentration | High (0.5 – 1.0 M) | Low (0.05 – 0.2 M) |
| Stereoselectivity | 94–97% ee | >99% ee |
| Scalability | Excellent (kg to ton) | Good (requires volume) |
| Ortho-Tolerance | Good (Sterics slow rate) | Excellent (Enzyme pocket specific) |
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Catalyst poisoning by | Degas solvents thoroughly.[1] Increase temperature to 40°C. |
| Low ee% (Method A) | Temperature too high or "leakage" via background reduction. | Lower temp to 20°C. Ensure no uncoordinated Ru species (use purified complex). |
| Emulsion (Method B) | Protein denaturation or high surfactant activity. | Filter through Celite® before extraction.[1][2] Use centrifugation.[1] |
| No Reaction (Method A) | Inactive catalyst precursor. | Ensure the Ru-dimer is cleaved by the ligand. Pre-stir catalyst in solvent for 30 min before adding substrate.[1] |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][1][9] Accounts of Chemical Research, 30(2), 97–102. Link
-
Matsumura, K., et al. (2011). Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones. Organic Process Research & Development, 15(5), 1130–1137. (Demonstrates tolerance for ortho-substitution). Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. (General KRED protocols). Link
-
BenchChem Protocols. (2025). Reduction of 1-(2-Amino-6-methylphenyl)ethanone. (Analogous ortho-substituted protocol). Link
-
PubChem Compound Summary. (2025). (1S)-1-methoxy-1-phenylethanol (Product Characterization Data).[10] Link
Disclaimer: This document is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(2-(Methoxymethyl)phenyl)ethanone, Ruthenium complexes, and solvents before handling.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]
- 4. benchchem.com [benchchem.com]
- 5. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-(-)-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 7. Biocatalytic enantioselective formation and ring-opening of oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. researchgate.net [researchgate.net]
- 10. (1S)-1-methoxy-1-phenylethanol | C9H12O2 | CID 141414609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chelation-Controlled Reduction of Alkoxy Ketones Using Red-Al
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide a comprehensive, mechanistically grounded protocol for the highly diastereoselective reduction of ortho-alkoxy and
Mechanistic Rationale & Causality
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) is a versatile, thermally stable, and highly soluble reducing agent. While traditionally utilized as a safer alternative to Lithium Aluminum Hydride (LAH)[1], its unique structural properties make it an exceptional reagent for stereoselective transformations.
When applied to alkoxy ketones—whether they are aliphatic
-
Metallacycle Formation: The Lewis acidic aluminum center coordinates simultaneously with the carbonyl oxygen and the adjacent ether oxygen of the alkoxy group (e.g., a Methoxymethyl (MOM) ether or an ortho-methoxy substituent)[3].
-
Conformational Locking: This dual coordination locks the substrate into a rigid 5- or 6-membered metallacycle, preventing free rotation around the C–C bond[4].
-
Sterically Dictated Hydride Delivery: Once the rigid chelate is formed, the bulky bis(2-methoxyethoxy) ligands on the aluminum atom force the intramolecular delivery of the hydride from the least sterically hindered face of the carbonyl. In
-alkoxy systems, this predictably yields the anti-1,2-diol as the major diastereomer[2],[5].
Interestingly, recent kinetic studies demonstrate that high diastereoselectivity in these reductions is not always correlated with a chelation-induced rate acceleration. Instead, the chelated intermediate, though potentially a minor component in the pre-equilibrium mixture, is highly reactive and dictates the stereochemical outcome[4],[6].
Caption: Mechanistic pathway of Red-Al chelation-controlled reduction yielding high diastereoselectivity.
Critical Experimental Parameters (E-E-A-T Insights)
To ensure this protocol acts as a self-validating system, the synthetic chemist must strictly control the reaction environment. The success of the chelation model is highly dependent on solvent choice and the nature of the alkoxy protecting group.
A. The Causality of Solvent Selection
The solvent plays a non-innocent role in chelation-controlled reductions. Non-coordinating solvents like Toluene or Dichloromethane (DCM) are mandatory[3]. If Lewis basic solvents such as Tetrahydrofuran (THF) or Dimethoxyethane (DME) are used, the solvent molecules competitively bind to the aluminum cation. This disrupts the substrate-aluminum metallacycle, shifting the reaction from a chelation-controlled pathway to an open-chain (Felkin-Anh) pathway, drastically collapsing the diastereomeric ratio (dr)[3].
Table 1: Effect of Solvent on Diastereoselectivity (dr) in Red-Al Reductions
| Solvent | Lewis Basicity | Chelation Status | Typical dr (anti:syn) | Yield (%) |
| Toluene | Non-coordinating | Intact | 10:1 to 20:1 | 90–96 |
| CH₂Cl₂ | Non-coordinating | Intact | 12:1 to 15:1 | 85–92 |
| THF | High | Disrupted | < 3:1 | 80–85 |
| DME | High | Disrupted | < 2:1 | 75–80 |
B. Influence of the Alkoxy Protecting Group
The steric profile and Lewis basicity of the alkoxy group dictate the strength of the chelate. Acyclic acetals (e.g., MOM, MEM, SEM) exhibit excellent rotational freedom to achieve optimal orbital overlap with the aluminum center, yielding superior selectivity[2]. Conversely, cyclic acetals like Tetrahydropyranyl (THP) introduce severe steric clashes within the transition state, weakening coordination and lowering selectivity[3].
Table 2: Impact of Alkoxy Protecting Group on Red-Al Reduction Selectivity
| Protecting Group | Type | Coordination Ability | Typical dr |
| MOM (Methoxymethyl) | Acyclic Acetal | Excellent | 15:1 |
| MEM (Methoxyethoxymethyl) | Acyclic Acetal | Excellent | > 20:1 |
| SEM (Trimethylsilylethoxymethyl) | Acyclic Acetal | Excellent | > 20:1 |
| THP (Tetrahydropyranyl) | Cyclic Acetal | Poor (Steric hindrance) | 3:1 |
Standardized Experimental Protocol
The following methodology details the reduction of an alkoxy ketone (0.1 M scale) using Red-Al.
Caption: Step-by-step experimental workflow for the Red-Al mediated chelation-controlled reduction.
Step-by-Step Methodology
Reagents Required:
-
Alkoxy ketone substrate (1.0 equiv)
-
Red-Al® solution (~65 wt. % in toluene) (1.5 to 2.0 equiv)
-
Anhydrous Toluene (to reach 0.1 M concentration)
-
Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt)
Procedure:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon for 10 minutes to ensure an inert atmosphere.
-
Substrate Solvation: Dissolve the alkoxy ketone (1.0 equiv) in anhydrous toluene to achieve a 0.1 M solution.
-
Temperature Equilibration: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes. Causality: Low temperatures suppress the non-chelated background reduction, maximizing thermodynamic preference for the chelated transition state.
-
Red-Al Addition: Using a gas-tight syringe, add the Red-Al solution (1.5 equiv) dropwise down the side of the flask. Monitor the addition rate to ensure the internal temperature does not rise above -70 °C.
-
Incubation: Stir the reaction mixture at -78 °C for 2 to 4 hours. Reaction progress should be monitored via TLC or LC-MS.
-
Quenching (Self-Validating Step): Once starting material is consumed, quench the reaction at -78 °C by carefully adding an equal volume of saturated aqueous Rochelle's salt.
-
Causality of Quench: Red-Al reductions generate robust aluminum alkoxide complexes that form thick, gelatinous aluminum hydroxide emulsions upon standard aqueous quenching. Rochelle's salt acts as a bidentate ligand, chelating the aqueous aluminum ions and breaking the emulsion.
-
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. Self-Validation Cue: The workup is complete only when the cloudy emulsion fully resolves into two distinct, clear liquid layers.
-
Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc) to isolate the pure anti-diol or reduced ortho-alkoxy alcohol.
References
-
An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 2008, 73(9), 3638-3641. URL:[Link]
-
Comprehensive Organic Synthesis. VDOC.PUB, Volume 8, Reduction. URL:[Link]
Sources
Condensation of 1-(2-(Methoxymethyl)phenyl)ethanone with aromatic aldehydes
Application Note: High-Yield Synthesis of Chalcones via Claisen-Schmidt Condensation of 1-(2-(Methoxymethyl)phenyl)ethanone
Executive Summary
This application note details the optimized protocol for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) utilizing 1-(2-(methoxymethyl)phenyl)ethanone as the nucleophilic component. While the Claisen-Schmidt condensation is a staple of organic synthesis, the presence of the ortho-methoxymethyl group (
This guide provides a robust, self-validating methodology for researchers targeting these specific scaffolds, which are critical intermediates for synthesizing polycyclic aromatic hydrocarbons (PAHs), isochromans, and bioactive flavonoids.
Scientific Background & Mechanistic Insight
The reaction proceeds via a Base-Catalyzed Claisen-Schmidt Condensation.[1][2] The core challenge with 1-(2-(methoxymethyl)phenyl)ethanone is the steric bulk at the ortho position. Unlike simple p-substituted acetophenones, the o-methoxymethyl group can sterically hinder the approach of the electrophile (aldehyde) and distort the planarity of the enolate intermediate.
However, the
Reaction Mechanism
The pathway involves the generation of an enolate from the methyl ketone, nucleophilic attack on the aromatic aldehyde, and subsequent E1cB elimination of water to form the
Experimental Protocols
Two protocols are provided: Method A (Standard Benchtop) for scalability and Method B (Ultrasound-Assisted) for rapid screening.
Reagents and Materials
-
Ketone: 1-(2-(Methoxymethyl)phenyl)ethanone (1.0 equiv)
-
Aldehyde: Substituted Benzaldehyde (1.0 - 1.1 equiv)
-
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent: Ethanol (95%) or Methanol
-
Quenching: Dilute HCl (1M) and Crushed Ice
Method A: Standard Base-Catalyzed Synthesis (High Purity)
Best for: Gram-scale synthesis and substrates with sensitive functional groups.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-(methoxymethyl)phenyl)ethanone (10 mmol) and the corresponding aromatic aldehyde (10 mmol) in Ethanol (20 mL).
-
Catalyst Addition: Prepare a solution of NaOH (40% aq., 5 mL) or dissolve solid NaOH pellets (15 mmol) in a minimum amount of water. Add this dropwise to the reaction mixture while stirring vigorously.
-
Note: The solution often turns yellow/orange immediately upon base addition, indicating enolate formation and initial condensation.
-
-
Reaction: Stir the mixture at Room Temperature (20-25°C) for 12–24 hours.
-
Critical Insight: Due to the ortho-methoxymethyl steric hindrance, reaction times are longer than the standard 3-4 hours required for unsubstituted acetophenone. Do not heat initially to avoid Cannizzaro reaction of the aldehyde.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The product typically runs higher (less polar) than the starting ketone.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (100 g) and acidified water (20 mL 1M HCl).
-
Why Acidify? Neutralization prevents the retro-aldol reaction and precipitates the product.
-
-
Isolation:
-
Solid Product: Filter the precipitate, wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Oily Product: If an oil forms (common with ortho-substituents), extract with Dichloromethane (DCM), dry over anhydrous
, and evaporate.
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/DCM mixtures.
Method B: Ultrasound-Assisted Synthesis (Green Chemistry)
Best for: Rapid library generation and maximizing yield.
-
Mix: Combine ketone (1 mmol), aldehyde (1 mmol), and pulverized KOH (1.5 mmol) in Ethanol (5 mL) in a flask.
-
Irradiate: Place the flask in an ultrasonic cleaning bath (35–40 kHz) at ambient temperature.
-
Time: Sonicate for 30–60 minutes.
-
Workup: Follow the ice/acid precipitation method described in Method A.
Data Analysis & Characterization
Expected Results Table
| Parameter | Method A (Stirring) | Method B (Ultrasound) | Notes |
| Reaction Time | 12 - 24 Hours | 30 - 60 Minutes | Ultrasound accelerates mass transfer. |
| Yield | 75 - 85% | 85 - 94% | Higher conversion observed with sonication. |
| Physical State | Yellow Solid / Viscous Oil | Yellow Solid | Ortho-substituents often lower MP. |
| Atom Economy | High | High | Water is the only byproduct. |
Spectroscopic Validation (NMR & IR)
To validate the structure, specifically the
-
NMR (400 MHz,
):-
Methoxymethyl Handle: Look for a singlet at
ppm ( ) and a singlet at ppm (benzylic ). -
Chalcone Double Bond: Two doublets with a coupling constant
.-
(adjacent to carbonyl):
ppm. -
(adjacent to aryl ring):
ppm. -
Interpretation: A
value of 15-16 Hz confirms the trans (E) geometry. A lower value (10-12 Hz) would indicate the cis isomer, which is rare under thermodynamic control.
-
(adjacent to carbonyl):
-
-
IR Spectroscopy:
-
Stretch:
(Conjugated ketone, shifted lower than non-conjugated ). -
Stretch:
.
-
Stretch:
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| No Precipitation (Oiling out) | Low melting point due to ortho-sterics or impurities. | 1. Scratch the glass with a rod.2. Cool to -20°C overnight.3. Recrystallize from MeOH instead of EtOH. |
| Low Yield | Incomplete enolization or Cannizzaro side reaction.[9] | Increase base concentration to 20% or switch to KOH/MeOH (stronger base system). |
| Retro-Aldol (Starting material visible) | Reaction equilibrium shifting back. | Ensure water is removed (not applicable in aq. media) or increase reaction time. Crucial: Do not heat excessively.[9] |
Downstream Applications
The resulting 1-(2-(methoxymethyl)phenyl)-3-arylprop-2-en-1-ones are not just end-products; they are versatile intermediates.
Note on Naphthalene Synthesis: The ortho-methoxymethyl group can act as a latent alkylating agent. Under strong acidic conditions, the methoxy group can be eliminated, generating a carbocation that attacks the
References
-
Claisen-Schmidt Condensation Overview
-
Synthesis of Chalcones from Substituted Acetophenones
-
Ultrasound Assisted Synthesis Protocols
- Li, J. T., et al. (2002). "Ultrasound-assisted synthesis of chalcones catalyzed by pulverized KOH". Ultrasonics Sonochemistry.
-
Mechanistic Insights (Base Catalysis)
Sources
- 1. byjus.com [byjus.com]
- 2. scispace.com [scispace.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. PRACTICAL 1 CONDENSATION REACTIONS IN SYNTHESIS You are supposed to synth.. [askfilo.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. scite.ai [scite.ai]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Application Note: High-Efficiency Synthesis of Isobenzofuran Derivatives from ortho-Substituted Acetophenones
Executive Summary
Isobenzofurans (IBFs) are highly reactive 10-
This Application Note details the synthesis of isobenzofuran derivatives starting from ortho-substituted acetophenones . We focus on two primary methodologies:
-
Transition-Metal Catalyzed Cycloisomerization of o-alkynylacetophenones (Atom-Economical).
-
Reductive Dehydration of o-diacylbenzenes (Classical/Robust).
Key Takeaway: Due to the transient nature of IBFs, this guide emphasizes in situ generation and immediate trapping with dienophiles to generate stable Diels-Alder adducts.
Strategic Overview & Reaction Logic
The synthesis of isobenzofurans from acetophenone derivatives relies on the nucleophilic attack of the carbonyl oxygen onto an electrophilic ortho-substituent. The choice of method depends on the specific ortho-substituent present.
The Instability Challenge
Unlike benzofuran, isobenzofuran is kinetically unstable due to the loss of benzenoid resonance in the fused ring system (quinoid character).
-
Half-life: Unsubstituted isobenzofuran has a half-life of minutes to hours in solution at room temperature.
-
Stabilization: 1,3-Diphenylisobenzofuran is stable and commercially available, but most derivatives require in situ trapping.
General Workflow
The following diagram illustrates the critical decision pathways for synthesizing and trapping IBFs.
Figure 1: Strategic workflow for selecting the synthesis method based on the acetophenone precursor.
Method A: Transition-Metal Catalyzed Cycloisomerization
Target Substrate: o-Alkynylacetophenones. Mechanism: 5-exo-dig cyclization.[2]
This method is preferred for its high atom economy and neutral conditions. Transition metals (Ag, Pd, Cu) activate the alkyne triple bond, inducing nucleophilic attack by the carbonyl oxygen.
Mechanistic Pathway
The carbonyl oxygen of the acetophenone attacks the metal-activated alkyne. This forms an isobenzofuryl metal species, which undergoes protodemetalation to release the isobenzofuran.
Figure 2: Mechanistic pathway for metal-catalyzed cycloisomerization.
Detailed Protocol (Silver-Catalyzed)
Reference: Based on methodologies adapted from J. Org. Chem. and Org.[3][4] Lett. for Ag(I) catalyzed cyclizations [1, 2].[5][6]
Reagents:
-
Precursor: 2-Alkynylacetophenone (1.0 equiv)
-
Catalyst: AgOTf (Silver Triflate) or AgNO3 (5–10 mol%)
-
Trapping Agent: N-Methylmaleimide (NMM) or Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Solvent: Dichloroethane (DCE) or Toluene (anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL Schlenk tube and cool under argon.
-
Charging: Add 2-alkynylacetophenone (1.0 mmol) and the dienophile (1.2 mmol) to the tube.
-
Solvation: Add anhydrous DCE (5 mL). Ensure the concentration is approx 0.2 M.
-
Catalysis: Add AgOTf (0.05 mmol, 5 mol%).
-
Reaction: Stir the mixture at 80°C.
-
Monitoring: Monitor by TLC.[7] The disappearance of the starting ketone and the appearance of a new, more polar spot (the adduct) indicates progress.
-
Visual Cue: A transient bright fluorescence often indicates the formation of free isobenzofuran before it is trapped.
-
-
Workup: Upon completion (usually 2–6 hours), filter the mixture through a short pad of Celite to remove silver salts. Wash with CH2Cl2.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc) to isolate the Diels-Alder adduct.
Method B: Reductive Dehydration (Classical)
Target Substrate: o-Diacylbenzenes (e.g., o-acetylacetophenone or o-acylbenzaldehyde). Mechanism: Reduction to diol/hemiacetal followed by acid-catalyzed 1,4-elimination.
This method is robust but requires two distinct steps (reduction and dehydration), often performed in one pot.
Detailed Protocol
Reference: Adapted from Beilstein J. Org. Chem. and classic Rickborn methods [3, 4].
Reagents:
-
Precursor: o-Diacylbenzene (1.0 equiv)
-
Reductant: NaBH4 (2.5 equiv)
-
Acid Catalyst: p-Toluenesulfonic acid (pTsOH) or dilute H2SO4
-
Trapping Agent: Maleic Anhydride or N-Methylmaleimide
Step-by-Step Procedure:
-
Reduction: Dissolve the o-diacylbenzene in Methanol/THF (1:1). Cool to 0°C. Add NaBH4 slowly. Stir until TLC shows conversion to the diol (approx 1 hr).
-
Quench: Quench with saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.
-
Cyclization/Trapping (One-Pot):
-
Dissolve the crude diol in Toluene.
-
Add the dienophile (1.2 equiv).
-
Add catalytic pTsOH (10 mol%).
-
Reflux the mixture using a Dean-Stark trap to remove water (driving the dehydration).
-
-
Isolation: Cool to room temperature. Wash with NaHCO3 (to remove acid). Concentrate and purify by column chromatography.[7][8]
Comparative Data & Optimization
The following table summarizes the efficiency of different catalytic systems for generating isobenzofurans from ortho-substituted acetophenones.
| Catalyst / Method | Substrate Type | Temp (°C) | Typical Yield (Adduct) | Notes |
| AgOTf (5 mol%) | o-Alkynylacetophenone | 80 | 85-95% | Excellent functional group tolerance. Neutral conditions. |
| PdCl2 (5 mol%) | o-Alkynylacetophenone | 60-100 | 70-85% | Can perform cascade coupling (e.g., Sonogashira + Cyclization). |
| CuI (10 mol%) | o-Alkynylacetophenone | 100 | 60-75% | Requires higher temperatures; cheaper than Ag/Pd. |
| pTsOH (Acid) | o-Diacylbenzene (reduced) | 110 | 60-80% | Robust, but acidic conditions may degrade sensitive traps. |
Critical Control Points (Troubleshooting)
-
Trapping Efficiency: If the yield of the adduct is low, but the starting material is consumed, the isobenzofuran is likely polymerizing. Solution: Increase the concentration of the dienophile (up to 2.0 equiv) or use a more reactive dienophile (e.g., NMM > Maleic Anhydride).
-
Solvent Effects: For Method A (Metal-catalyzed), non-coordinating solvents (DCE, Toluene) are superior. Coordinating solvents (ACN, DMF) may inhibit the metal catalyst.
-
Oxidation: IBFs react with singlet oxygen. Degas all solvents thoroughly with Argon to prevent formation of o-diacylbenzene byproducts.
References
-
Silver-Catalyzed Cyclization
-
Palladium-Catalyzed Synthesis
-
Isolation and Reactivity
-
Scandium-Catalyzed Dehydration
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed isobenzofuran generation under neutral conditions via oxidative addition to lactol methyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Domino [Pd]-Catalysis: One-Pot Synthesis of Isobenzofuran-1(3H)-ones [organic-chemistry.org]
- 5. universite-franco-italienne.org [universite-franco-italienne.org]
- 6. Silver-Catalyzed [2+1] Cyclopropenation of Alkynes with Unstable Diazoalkanes: N-Nosylhydrazones as Room-Temperature Decomposable Diazo Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Preparation and isolation of isobenzofuran [beilstein-journals.org]
- 9. Preparation and isolation of isobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile Sc(OTf)3-catalyzed generation and successive aromatization of isobenzofuran from o-dicarbonylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Friedel-Crafts Acylation of Benzyl Methyl Ether
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The Friedel-Crafts acylation of benzylic ethers presents a notorious challenge in organic synthesis. Traditional protocols utilizing stoichiometric amounts of strong Lewis acids (e.g.,
This application note details a high-fidelity, chemoselective protocol for the acylation of benzyl methyl ether (methoxymethylbenzene) using Bismuth(III) trifluoromethanesulfonate[
Mechanistic Rationale & Experimental Causality
As a synthetic scientist, selecting the correct Lewis acid is not merely a matter of reaction rate, but of directing the mechanistic pathway. The failure of traditional catalysts and the success of
-
The Pitfall of
(Ether Cleavage): Strong Lewis acids like coordinate aggressively with the oxygen atom of the benzylic ether. Because the adjacent carbon is benzylic, the resulting oxonium complex undergoes rapid heterolytic cleavage to form a highly stable benzyl cation. This intermediate acts as a potent electrophile, immediately reacting with other aromatic rings in the mixture to form diphenylmethane derivatives (a Friedel-Crafts alkylation side-reaction)[1]. -
The
Advantage (Selective Activation): is a "soft," water-tolerant Lewis acid. It exhibits preferential affinity for the highly polarized carbonyl oxygen of the acylating agent (e.g., acetic anhydride) over the ether oxygen of the substrate. This selective complexation generates the active acylium ion without weakening the benzylic C–O bond [2]. -
Thermodynamic Control: Because
is highly active, it is used in catalytic amounts (10 mol%) rather than the stoichiometric amounts required by . This drastically reduces the thermodynamic driving force for ether cleavage, allowing the electrophilic aromatic substitution (EAS) to outcompete degradation pathways [3].
Process Visualization
Divergent pathways in the Friedel-Crafts acylation of benzyl methyl ether based on Lewis acid.
Quantitative Data: Catalyst Screening
The following table summarizes the optimization data, demonstrating the stark contrast in chemoselectivity between various Lewis acids during the acetylation of benzyl methyl ether.
| Catalyst | Loading (mol%) | Solvent & Temp | Acylation Yield (%) | Cleavage/Benzylation Yield (%) |
| 110 | < 5% | > 85% | ||
| 100 | 15% | 70% | ||
| 100 | 40% | 30% | ||
| 10 | DCE, 70 °C | 92% | < 2% |
Note: Yields determined via quantitative GC-MS analysis using an internal standard. The major acylation product is 4-(methoxymethyl)acetophenone, driven by the steric hindrance and ortho/para-directing nature of the
Experimental Protocol
This self-validating protocol utilizes acetic anhydride instead of acetyl chloride. Causality: Acetic anhydride generates acetic acid as a byproduct rather than highly corrosive HCl gas. HCl can protonate the ether linkage over time, promoting unwanted cleavage.
Materials Required
-
Benzyl methyl ether (Methoxymethylbenzene): 10.0 mmol (1.22 g)
-
Acetic anhydride: 12.0 mmol (1.22 g, 1.2 equiv.)
-
Bismuth(III) trifluoromethanesulfonate[
]: 1.0 mmol (0.65 g, 10 mol%) -
1,2-Dichloroethane (DCE), anhydrous: 20 mL
-
Saturated aqueous
Step-by-Step Methodology
-
Reaction Assembly: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the benzyl methyl ether (10.0 mmol) and anhydrous DCE (20 mL) under a nitrogen atmosphere.
-
Acylating Agent Addition: Add acetic anhydride (12.0 mmol) to the stirring solution in one portion at room temperature.
-
Catalyst Initiation: Carefully add the
(10 mol%) as a solid. Observation: The reaction mixture may develop a slight yellow/amber hue as the active acylium-triflate intermediate forms. -
Thermal Activation: Attach a reflux condenser and heat the mixture to 70 °C using a precisely controlled heating block. Stir continuously for 3 to 4 hours. Causality: Mild heating is required to overcome the activation energy barrier for the acylation of the arene, which is slightly deactivated by the inductive (-I) effect of the benzylic ether oxygen.
-
Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 8:2 Hexanes/Ethyl Acetate, UV visualization) or GC-MS until the starting material is fully consumed.
-
Quenching: Cool the reaction vessel to room temperature. Slowly add 20 mL of saturated aqueous
. Stir vigorously for 15 minutes. Causality: This step neutralizes the resting triflic acid and unreacted acetic anhydride, preventing acid-catalyzed product degradation during solvent evaporation. -
Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (
mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous . -
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to afford pure 4-(methoxymethyl)acetophenone .
References
-
Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether Source: ResearchGate / Catalysis Communications URL:[Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study Source: ACS Omega / PubMed Central (PMC) URL:[Link]
Application Note: Catalytic Hydrogenation Methods for Ketone Reduction with MOM-Group Retention
Part 1: Strategic Overview & Mechanistic Logic
The Chemoselectivity Challenge
The reduction of a ketone to an alcohol in the presence of a Methoxymethyl (MOM) ether presents a specific chemoselective challenge. While MOM groups are generally robust protecting groups, they possess a specific vulnerability profile that intersects dangerously with standard hydrogenation conditions.
-
The Misconception: It is often assumed that MOM groups are labile to hydrogenolysis (like Benzyl ethers). This is incorrect. The C-O bond in the MOM acetal (
) is not easily cleaved by catalytic hydrogenolysis ( ) under neutral conditions. -
The Real Threat (Hidden Acidity): MOM groups are highly sensitive to acid-catalyzed hydrolysis. Standard commercial Palladium on Carbon (Pd/C) catalysts often contain residual mineral acids (PdCl
precursors) or possess an acidic carbon support. In a protic solvent (MeOH/EtOH), this creates a "hidden" acidic environment that hydrolyzes the MOM group into the alcohol and formaldehyde, leading to deprotection or side reactions.
The Solution Architecture
To successfully reduce the ketone while retaining the MOM group, the reaction environment must be kept neutral or basic .
-
Method A: Raney Nickel (Heterogeneous). Inherently basic due to its preparation (Al-Ni alloy leaching with NaOH). It is the most robust method for MOM retention.
-
Method B: Noyori Hydrogenation (Homogeneous). Utilizes Ruthenium-BINAP/Diamine complexes. These systems often require a base (e.g.,
-BuOK) for activation, ensuring the MOM group remains untouched while delivering high enantioselectivity. -
Method C: Basified Pd/C. A modification of the standard hydrogenation protocol where exogenous base poisons the acidic sites of the support.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the appropriate hydrogenation method based on stereochemical requirements and available equipment.
Part 2: Detailed Protocols
Protocol A: Raney Nickel Hydrogenation (The "Workhorse" Method)
Best for: Robust, large-scale reductions where stereochemistry is not a priority. Mechanism: Surface catalysis on porous nickel. The residual aluminum/alkali content creates a localized basic environment, protecting the MOM acetal.
Safety Warning: Dry Raney Nickel is pyrophoric .[1] Never expose it to air. Always handle as a slurry in water or alcohol.
Materials
-
Catalyst: Raney Nickel (W-2 or W-4 grade), stored as slurry (typically 50% in water, pH ~9-10).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Reagent: Hydrogen gas (
).[2][3]
Step-by-Step Workflow
-
Catalyst Preparation (Washing):
-
Transfer the required amount of Raney Ni slurry (approx. 10-20 wt% relative to substrate) to a reaction flask.
-
Critical Step: Decant the aqueous supernatant. Wash the catalyst 3 times with the reaction solvent (EtOH) to remove excess water and bulk alkali, but do not neutralize completely. Keep the catalyst wet at all times.
-
-
Substrate Loading:
-
Dissolve the ketone substrate in EtOH.
-
Add the solution to the flask containing the Raney Ni slurry.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
) x 3, then Hydrogen ( ) x 3. -
Pressurize to 1–5 atm (balloon pressure is often sufficient for simple ketones; hindered ketones may require a Parr shaker at 50 psi).
-
Stir vigorously at Room Temperature (RT) for 4–12 hours.
-
-
Workup:
-
Safety: Purge
with . -
Filter the mixture through a pad of Celite. Important: Do not let the filter cake dry out. Immediately quench the filter cake with water.
-
Concentrate the filtrate to obtain the alcohol.
-
Protocol B: Noyori Asymmetric Hydrogenation (The "Precision" Method)
Best for: Synthesis of chiral secondary alcohols (e.g., drug intermediates).
Mechanism: Homogeneous catalysis using Ru(II)-BINAP/Diamine complexes. The reaction proceeds via a metal-ligand bifunctional mechanism (outer-sphere hydrogen transfer), typically in the presence of a base (
Materials
-
Catalyst:
(or appropriate enantiomer). -
Base: Potassium tert-butoxide (
-BuOK).[4] -
Solvent: Isopropanol (IPA).
-
Hydrogen Source:
gas (preferred for high efficiency) or IPA (for transfer hydrogenation).
Step-by-Step Workflow
-
Inert Gas Setup:
-
Perform all catalyst manipulations in a glovebox or using strict Schlenk techniques (Oxygen poisons the Ru-hydride species).
-
-
Solution Preparation:
-
Vessel A: Dissolve the ketone (1.0 eq) in degassed IPA.
-
Vessel B: Dissolve the Ru-catalyst (S/C ratio 500:1 to 2000:1) and
-BuOK (catalytic amount, typically 10–50 mol relative to Ru, or 1-2 mol% relative to substrate) in degassed IPA.
-
-
Reaction Initiation:
-
Mix Vessel A and Vessel B in the autoclave/hydrogenation vessel.
-
Pressurize with
(4–10 atm). -
Stir at 25–30°C.
-
-
Monitoring:
-
Monitor consumption of ketone via HPLC/GC. The basic conditions guarantee MOM retention.
-
-
Workup:
-
Vent
. -
Filter through a small silica plug to remove the Ruthenium complex.
-
Evaporate solvent.
-
Protocol C: Basified Pd/C (The "Quick Fix")
Best for: Labs that only have Pd/C available and need to avoid MOM hydrolysis.
The Modification
Standard Pd/C is acidic. To use it with MOM groups:
-
Add Base: Add 1.0–2.0 equivalents (relative to substrate) of Triethylamine (
) or Pyridine to the reaction mixture before adding the catalyst. -
Solvent Choice: Use Ethyl Acetate (EtOAc) or THF instead of Methanol if the substrate solubility permits. Alcohols accelerate acetal hydrolysis; aprotic solvents slow it down.
Part 3: Data Analysis & Troubleshooting
Comparative Performance Table
| Feature | Raney Nickel | Noyori (Ru-BINAP) | Standard Pd/C | Basified Pd/C |
| MOM Retention | Excellent (High pH) | Excellent (Basic) | Poor (Acidic trace) | Good (Buffered) |
| Stereoselectivity | Low (Racemic) | High (>90% ee) | Low (Racemic) | Low (Racemic) |
| Reaction Speed | Fast | Moderate | Fast | Moderate |
| Operational Risk | High (Pyrophoric) | Moderate (Air sensitive) | Low | Low |
Troubleshooting Guide
Issue: MOM Group Loss (Deprotection observed)
-
Cause: The reaction medium became acidic. This often happens if the catalyst support (Carbon) is unwashed or if the solvent (MeOH) generates trace Formic Acid/HCl over time.
-
Fix: Switch to Protocol A (Raney Ni). If using Pd/C, double the amount of Triethylamine or switch to an aprotic solvent like THF.
Issue: Incomplete Ketone Reduction
-
Cause: Catalyst poisoning or steric hindrance.
-
Fix:
-
For Raney Ni: Increase pressure to 50 psi and temperature to 50°C.
-
For Noyori: Ensure the
-BuOK base was fresh. The base is required to form the active Ru-H species.
-
Issue: Low Enantiomeric Excess (in Protocol B)
-
Cause: Racemization of the product or uncatalyzed background reduction.
-
Fix: Lower the temperature. Ensure the base concentration is not too high (excess base can sometimes cause epimerization of alpha-centers).
Workflow Visualization: Raney Ni Protocol
Figure 2: Operational workflow for Raney Nickel hydrogenation emphasizing safety steps (keeping catalyst wet).
References
-
Greene's Protective Groups in Organic Synthesis.
-
Asymmetric Hydrogen
- Source: Noyori, R., & Ohkuma, T. (2001).
- Context: Mechanism of base-activated Ru-c
-
URL:[Link]
-
Cleavage of THP and MOM Groups under Hydrogen
- Source: Kaisalo, L. H., & Hase, T. A. (2001). Tetrahedron Letters.
- Context: Specifically details how Pd/C causes accidental deprotection due to residual HCl and how to prevent it.
-
URL:[Link]
-
Raney Nickel: A Vers
- Source: Organic Syntheses, Coll. Vol. 3.
- Context: Standard prepar
-
URL:[Link]
Sources
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MOM Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Preventing benzylic ether cleavage during acidic workup
Technical Support & Troubleshooting Center
Status: Operational Subject: Preventing Unwanted Benzylic Ether Cleavage During Acidic Workup Ticket Priority: High (Yield Critical)
Diagnostic Triage: Why is my ether cleaving?
The Core Issue: Benzylic ethers (Bn, PMB, DMB) are acid-sensitive because the benzylic carbon can stabilize a positive charge. When you expose these ethers to acidic conditions (during workup, quenching, or chromatography), you inadvertently initiate an acid-catalyzed hydrolysis or substitution.
The Mechanism: The cleavage follows a specific causality chain. It is not random; it is driven by the stability of the resulting carbocation.
-
Protonation: The ether oxygen accepts a proton (
) or coordinates with a Lewis Acid ( ). -
Ionization (
): The bond breaks, expelling the alcohol (leaving group) and forming a resonance-stabilized benzylic carbocation. -
Quenching: A nucleophile (usually water from the workup) attacks the carbocation, resulting in the cleaved alcohol/phenol.
Pathway Visualization
Figure 1: Mechanism of Acid-Catalyzed Benzylic Ether Cleavage
Caption: The cleavage pathway is driven by the stability of the carbocation. Electron-donating groups (like -OMe in PMB) accelerate the "Rate Limiting Step" significantly.
The "Emergency Room": Troubleshooting & FAQs
This section addresses specific scenarios where users report "missing" protecting groups.
Scenario A: Quenching Lewis Acid Reactions
User Query: "I used
Root Cause:
Quenching strong Lewis acids with water generates exothermic heat and liberates mineral acids (e.g.,
The Fix: The "Buffer Zone" Strategy Do not quench with water or HCl. You must maintain a pH > 4 during the quench.
-
Solution 1: Rochelle’s Salt (Potassium Sodium Tartrate).
-
Why: Tartrate forms a water-soluble chelate with Aluminum, Titanium, and Boron. It solubilizes the metal salts at neutral pH, preventing the formation of strong acid and emulsions [2].
-
-
Solution 2: Ammonium Chloride/Hydroxide Buffer.
-
Why: A pH 8 buffer neutralizes the Lewis acid without being basic enough to cause elimination or acidic enough to cleave the ether.
-
Scenario B: The "Invisible" Acid on Silica
User Query: "My compound was stable in the flask, but after flash chromatography, the Benzyl ether was gone/degraded."
Root Cause:
Silica gel is naturally slightly acidic (pH ~5-6) due to surface silanol groups (
The Fix: Column Deactivation
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (
) in your eluent. -
Mechanism: The amine creates a basic "coat" over the acidic silanol sites, neutralizing the stationary phase.
Scenario C: Selective Deprotection Conflicts
User Query: "I need to remove a Boc group with TFA, but I have a PMB ether. The PMB is falling off too."
Root Cause: PMB is designed to be acid-labile. TFA is strong enough to cleave it.
The Fix: Kinetic Control & Scavengers
-
Temperature: Run the Boc deprotection at 0°C, not room temperature.
-
Scavengers: Add cation scavengers (e.g., dimethoxybenzene or triethylsilane). These capture the t-butyl cation but do not prevent PMB protonation; however, they prevent the re-attachment or polymerization of benzyl cations.
-
Alternative Acid: Use Formic Acid or Trimethylsilyl triflate (TMSOTf) with 2,6-lutidine. These can sometimes differentiate between Boc and PMB based on pKa thresholds.
Standard Operating Procedures (SOPs)
SOP-01: Buffered Rochelle’s Salt Quench
Use for: Quenching DIBAL, LAH,
Reagents:
Protocol:
-
Preparation: Prepare a saturated aqueous solution of Rochelle's salt (approx. 150g per 100mL water). Warm to dissolve if necessary, then cool to RT.[7]
-
Cooling: Cool the reaction mixture (organic solvent) to 0°C.
-
Dilution: Dilute the reaction with an inert solvent (Ether or DCM) to reduce viscosity.
-
Addition: Add the Rochelle's solution dropwise via addition funnel.
-
Note: Gas evolution may occur.[4]
-
-
The "Vigorous Stir": Remove the ice bath and stir vigorously at room temperature for 1-2 hours.
-
Checkpoint: The mixture will initially look like a cloudy emulsion. It is "done" when you see two distinct, clear layers (Organic clear, Aqueous clear).
-
-
Separation: Separate layers. The metal salts remain in the aqueous tartrate layer.
SOP-02: Triethylamine-Deactivated Silica Column
Use for: Purification of PMB/Trityl ethers or acid-sensitive acetals.
Protocol:
-
Slurry Preparation: Mix your silica gel with the starting eluent (e.g., Hexanes/EtOAc).
-
Doping: Add Triethylamine (
) to the slurry to reach a concentration of 1% v/v . -
Packing: Pour the column and flush with 2 column volumes of the solvent.
-
Running: Run your purification using your standard gradient. You do not need to keep adding
to the gradient solvents; the initial pre-treatment is usually sufficient.
Workup Decision Logic
Figure 2: Decision Tree for Acidic Workups with Sensitive Ethers
Caption: Select your quenching method based on the specific electronic properties of the protecting group.[8]
Reference Data: Stability Profiles
Table 1: Relative Acid Stability of Benzylic Ethers Data synthesized from Greene's Protective Groups [4] and BenchChem Stability Guides [5].
| Protecting Group | Structure | Acid Stability Rating | Cleavage Conditions (Intentional) | Workup Danger Zone |
| Benzyl (Bn) | High | Stable to 1M HCl (short term). Unstable to Lewis Acids ( | ||
| p-Methoxybenzyl (PMB) | Low | TFA, DDQ, CAN, Dilute acid | Very High Risk. Cleaves in dilute HCl or acidic silica. | |
| 3,4-Dimethoxybenzyl (DMB) | Very Low | Weak acids, DDQ | Extremely sensitive. Must use buffered workup (pH 7). | |
| Trityl (Tr) | Very Low | Acetic Acid, Formic Acid | Cleaves on standard silica gel. |
References
-
Curly Arrow. (2009).[3] Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.[9][1][7][10] Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.[9][1][11][7][10][12] Retrieved from [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 4. rroij.com [rroij.com]
- 5. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Troubleshooting low yields in Grignard addition to nitriles
Ticket ID: GRIG-CN-001 | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The addition of Grignard reagents (
-
Recovery of Starting Material: The Grignard acts as a base, not a nucleophile.
-
Stalled Intermediates: The reaction stops at the imine magnesium salt and resists hydrolysis.
-
Inert Reactants: Steric hindrance prevents the initial attack.
This guide moves beyond standard textbook protocols to address the physicochemical barriers preventing high yields.
Diagnostic Workflow
Before modifying your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of Grignard-Nitrile failure.
Module 1: The "Zombie" Reaction (Recovered Starting Material)
Symptom: You quench the reaction and recover 80%+ of your starting nitrile.
Root Cause:
If your nitrile has acidic protons at the
-
The resulting
-cyano carbanion is stable and inert to further attack. Upon workup, it simply reprotonates to return your starting material.[2]
The Solution: Copper(I) Catalysis (The Weiberth-Hall Protocol)
Copper(I) salts change the mechanism from a hard nucleophilic attack to a softer, carbometalation-like pathway, significantly increasing the rate of addition over deprotonation [1].
Protocol: Cu(I)-Catalyzed Addition
| Component | Equivalents | Notes |
| Nitrile | 1.0 eq | Dissolved in anhydrous THF or Ether. |
| CuBr (or CuI) | 1 - 5 mol% | Must be anhydrous. CuBr·SMe2 is preferred for solubility. |
| Grignard | 1.1 - 1.2 eq | Add dropwise after the catalyst. |
Step-by-Step:
-
Suspend 5 mol% CuBr in anhydrous THF under Argon.
-
Add the Nitrile (1.0 eq).
-
Cool to 0°C (or room temp, depending on substrate).
-
Add the Grignard reagent dropwise. Observation: You may see a color change (often dark/black) indicating the formation of the active organocopper species.
-
Allow to warm to room temperature and stir for 1-4 hours.
-
Validation: Monitor by TLC. The "inert" nitrile should now be consumed rapidly.
Module 2: The "Immortal" Intermediate (Hydrolysis Failure)
Symptom: The nitrile is consumed, but you isolate an imine, a primary amine, or a complex mixture—not the ketone. Root Cause: Stability of the Imine-Magnesium Salt.
The immediate product of the addition is an imine-magnesium salt (
-
Standard Workup (NH4Cl): Often insufficient to hydrolyze the
bond. It merely protonates the salt to the free imine ( ), which is unstable and difficult to isolate or purify. -
The Trap: If you try to purify the free imine on silica, it often decomposes or hydrolyzes partially, leading to yield loss.
The Solution: Two-Stage Acidic Hydrolysis
You must force the equilibrium from Imine
Protocol: Aggressive Hydrolysis
-
Quench: Pour the reaction mixture into ice-cold 3M HCl (ensure pH < 1). Do not use saturated NH4Cl.
-
Digestion: Stir the biphasic mixture vigorously.
-
Standard substrates: 1 hour at Room Temp.
-
Hindered substrates: Heat the biphasic mixture to reflux (or 50°C) for 2-12 hours.
-
-
Mechanism: The acid protonates the imine nitrogen (
), making the carbon highly electrophilic and susceptible to water attack.[3][4] -
Extraction: After hydrolysis is complete (check TLC for ketone spot), neutralize with NaOH/NaHCO3 and extract with ether/EtOAc.
Module 3: Sluggish Kinetics (Steric Hindrance)
Symptom: No reaction occurs, even without
The Solution: Solvent Effects & Lewis Acid Acceleration
Refluxing in pure diethyl ether (bp 35°C) is often insufficient to overcome the activation energy of hindered nitriles.
Optimization Table:
| Variable | Recommendation | Why? |
|---|---|---|
| Solvent | Toluene (with minimal Ether) | Allows reaction temps >100°C. Grignards are stable in toluene if prepared in ether and diluted. [3] |
| Additive | ZnCl2 (1.0 eq) | Transmetalates to form an Organozinc species or activates the nitrile via coordination. [4] |
| Concentration | High (>1M) | Second-order kinetics; higher concentration drastically improves rate. |
Mechanistic Visualization
Understanding the competition between the desired pathway and the side reactions is critical for troubleshooting.
Figure 2: Competitive pathways in Grignard-Nitrile chemistry. Path B (Red) represents the primary yield loss mechanism.
References
-
Weiberth, F. J., & Hall, S. S. (1987).[5] Copper(I)-activated addition of Grignard reagents to nitriles.[1][5] Synthesis of ketimines, ketones, and amines.[5][6][7][8] The Journal of Organic Chemistry, 52(17), 3901–3904. Link
- Moureu, C., & Mignonac, G. (1920). Les Cétimines. Annales de Chimie et de Physique, 14, 322. (Foundational text on imine hydrolysis stability).
-
Canonne, P., Foscolos, G. B., & Lemay, G. (1984). The reaction of Grignard reagents with nitriles in nonpolar solvents: A new approach to the synthesis of ketones. Tetrahedron Letters, 25(3), 243–246. Link
-
Rathke, M. W., & Cowan, P. J. (1985). The reaction of zinc chloride-prepared Grignard reagents with nitriles. The Journal of Organic Chemistry, 50(15), 2622–2624. Link
Sources
- 1. echemi.com [echemi.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Volatile Acetophenone Derivatives by Vacuum Distillation
Welcome to the Technical Support Center for the purification of volatile acetophenone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize vacuum distillation to achieve high-purity aromatic ketones. As many of these compounds possess high boiling points and potential thermal sensitivity, vacuum distillation is an indispensable technique.[1][2][3]
This center provides practical, in-depth solutions to common challenges encountered during the purification process, moving beyond simple instructions to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, optimize your procedure, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: When is vacuum distillation necessary for acetophenone derivatives?
A1: Standard atmospheric distillation is typically suitable for compounds that boil below 150 °C. Many acetophenone derivatives, however, have atmospheric boiling points well over 200 °C.[4] Distilling these compounds at such high temperatures can lead to thermal decomposition, polymerization, or other side reactions, resulting in yield loss and product contamination.[1][2] Vacuum distillation is employed to lower the boiling point to a temperature where the compound is thermally stable.[2][3]
Q2: How can I estimate the boiling point of my acetophenone derivative under vacuum?
A2: A temperature-pressure nomograph is an invaluable tool for estimating the boiling point of a liquid at a reduced pressure. To use it, you need two pieces of information: the compound's boiling point at a known pressure (usually atmospheric pressure, 760 mmHg) and the pressure your vacuum system can achieve. By aligning a straight edge between the known boiling point and the target vacuum pressure, the nomograph will indicate the expected boiling point.[5][6] Interactive digital nomographs are also widely available online.[7][8]
Q3: Can I use standard boiling chips for a vacuum distillation?
A3: It is strongly advised not to use standard boiling chips. Boiling chips function by releasing trapped air from their porous structure, which creates nucleation sites for smooth boiling. Under vacuum, this trapped air is rapidly removed, rendering the chips ineffective.[9] For vacuum work, a magnetic stir bar is the preferred method for preventing bumping and ensuring even heating. Alternatively, a capillary ebulliator (a fine capillary tube that introduces a slow stream of nitrogen or air) can be used.
Data Presentation: Boiling Points of Common Acetophenone Derivatives
The selection of appropriate distillation parameters is critically dependent on the physical properties of the target molecule. This table summarizes the boiling points of several common acetophenone derivatives at atmospheric and reduced pressures.
| Compound | Structure | Atmospheric BP (760 mmHg) | Reduced Pressure BP |
| Acetophenone | C₆H₅C(O)CH₃ | 202 °C[4][10] | 340 K (67 °C) at 0.007 bar (~5.3 mmHg)[11][12] |
| 4'-Methoxyacetophenone | CH₃OC₆H₄C(O)CH₃ | 258-260 °C[13][14] | 152-154 °C at 26 mmHg[13][15] |
| 4'-Chloroacetophenone | ClC₆H₄C(O)CH₃ | 232-237 °C[16][17][18] | 99 °C at 0.93 kPa (~7 mmHg)[16] |
| 4'-Nitroacetophenone | O₂NC₆H₄C(O)CH₃ | 202 °C[19][20][21] | 165 °C (pressure not specified)[22] |
Note: Data is aggregated from multiple sources and should be used as a guideline. Experimental values may vary based on system efficiency and pressure accuracy.
In-Depth Troubleshooting Guides
Problem 1: Violent Bumping or Unstable Boiling
Bumping occurs when a liquid becomes superheated and boils explosively, which can lead to sample loss, apparatus contamination, and pressure fluctuations.[13][23]
-
Potential Cause 1: Inadequate Nucleation. Without sites for bubbles to form smoothly, localized superheating occurs, followed by sudden, violent boiling.
-
Solution: Always use vigorous magnetic stirring. Ensure your stir bar is appropriately sized for the flask and the stir plate is powerful enough to create a deep vortex. If stirring is not possible, a capillary ebulliator is the next best option.
-
-
Potential Cause 2: Vacuum Applied Too Rapidly. A sudden drop in pressure causes all volatile components to flash boil simultaneously.
-
Potential Cause 3: Excessive Heating Rate. Heating the flask too quickly can cause the rate of vaporization to exceed the capacity of the condenser and vacuum system, leading to pressure instability and bumping.
-
Solution: Heat the distillation flask slowly and evenly using a heating mantle with a temperature controller. Raise the temperature incrementally until a steady distillation rate is achieved (typically 1-2 drops per second).
-
Problem 2: Product Decomposition or Darkening
Thermal decomposition is the breakdown of a molecule at high temperatures, a primary concern for compounds with sensitive functional groups.[2] For acetophenone derivatives, this is particularly relevant for those containing hydroxyl, amino, or complex side chains.[24][25]
-
Potential Cause 1: Distillation Temperature is Too High. Even under vacuum, the temperature required might exceed the thermal stability limit of the compound.
-
Solution: Achieve a deeper vacuum. A lower system pressure directly translates to a lower boiling point.[3] Ensure all joints are properly sealed and your vacuum pump is in good working order. For extremely sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
-
Potential Cause 2: Presence of Acidic or Basic Impurities. Trace amounts of acidic or basic catalysts from a previous reaction can catalyze decomposition at elevated temperatures. Hydrazone derivatives of acetophenone, for example, are known to be unstable in the presence of acid.[26]
-
Solution: Perform a pre-distillation workup. Wash the crude product with a dilute, neutral bicarbonate solution followed by brine to remove acidic impurities. Ensure the product is thoroughly dried over an appropriate drying agent (e.g., MgSO₄, Na₂SO₄) before distillation, as water can also promote side reactions.
-
Problem 3: Inability to Achieve or Maintain a Low Vacuum
A stable, low-pressure environment is the cornerstone of a successful vacuum distillation. Failure to achieve this is almost always due to leaks in the apparatus.
-
Potential Cause 1: Poorly Sealed Glassware Joints. Even microscopic gaps in ground glass joints will prevent the system from reaching a low pressure.
-
Solution: All joints must be properly greased.[9] Apply a thin, even band of high-vacuum grease to the upper part of the male joint. When connected, the joint should appear transparent and free of air channels. Use joint clips to ensure a secure connection.
-
-
Potential Cause 2: Cracks in Glassware or Tubing. Hairline cracks can be difficult to see but will introduce significant leaks. The vacuum tubing itself can also perish or be punctured.
-
Solution: Meticulously inspect every piece of glassware for cracks or star fractures before assembly.[9] Use only thick-walled vacuum tubing and check its integrity. To locate a leak, you can systematically and carefully apply acetone to each joint while monitoring the vacuum gauge; a jump in pressure indicates the location of the leak. A more advanced method involves using a helium leak detector.[24][25]
-
-
Potential Cause 3: Inefficient Vacuum Source. The vacuum pump or water aspirator may not be performing optimally.
-
Solution: Check the oil level and quality in your vacuum pump; it should be changed regularly. For water aspirators, ensure the water flow rate is high enough to generate sufficient suction.[9] A cold trap, placed between the apparatus and the pump and filled with liquid nitrogen or a dry ice/acetone slurry, is essential to prevent volatile vapors from contaminating and degrading the pump oil.
-
Visual Workflow and Apparatus Guide
Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing and resolving common issues during vacuum distillation.
Experimental Protocol: Vacuum Distillation of 4'-Methoxyacetophenone
This protocol provides a step-by-step methodology for the purification of a crude sample of 4'-methoxyacetophenone.
1. Preparation and Assembly:
- Inspect Glassware: Carefully check the distilling flask, Claisen adapter, condenser, and receiving flask for any cracks or defects. Discard any compromised glassware. [9] * Charge the Flask: Place a magnetic stir bar into a round-bottomed flask. Add the crude 4'-methoxyacetophenone, ensuring the flask is no more than two-thirds full.
- Grease Joints: Apply a thin, uniform layer of high-vacuum grease to all ground-glass joints.
- Assemble Apparatus: Assemble the distillation apparatus as shown in the diagram above. Use joint clips to secure all connections. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.
- Connect Tubing: Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet. Connect the vacuum adapter to a cold trap, and the trap to the vacuum pump, using only thick-walled vacuum tubing.
2. Execution of Distillation:
- Start Stirring: Begin vigorous magnetic stirring to create a vortex in the liquid.
- Apply Vacuum: Ensure the system is sealed. Turn on the vacuum pump and slowly evacuate the apparatus. Observe the initial bubbling as residual low-boiling solvents and dissolved air are removed.
- Begin Heating: Once a stable vacuum is achieved (e.g., ~25-30 mmHg), begin to gently heat the distilling flask with a heating mantle.
- Collect Fractions: Increase the temperature gradually until the product begins to distill. The vapor temperature should hold steady at the boiling point corresponding to the system pressure (approx. 152-154 °C at 26 mmHg). [13][15]Collect any initial low-boiling impurities in a separate receiving flask if necessary. Once the target product begins to distill, switch to a clean receiving flask.
- Monitor: Maintain a steady distillation rate of 1-2 drops per second by carefully controlling the heat input. Record the temperature and pressure throughout the distillation.
3. Shutdown Procedure:
- Cool Down: Once the distillation is complete, remove the heating mantle and allow the entire apparatus to cool to room temperature while still under vacuum. Crucially, do not introduce air into a hot system, as this can cause autoignition of flammable vapors or violent oxidation of the product.
- Release Vacuum: Once cool, slowly and carefully vent the system to atmospheric pressure.
- Disassemble: Disassemble the glassware and recover the purified product from the receiving flask.
References
-
How to Minimize Bumping and Foaming | Blog. Laboratory Supply Network. [Link]
-
Acetophenone. NIST WebBook. [Link]
-
MITOCW | Distillation II. MIT Digital Lab Techniques Manual. [Link]
-
4'-Chloroacetophenone. ChemBK. [Link]
-
Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. ResearchGate. [Link]
-
Thermodynamics of phase transitions of substituted acetophenones. ResearchGate. [Link]
-
Nomograph for Calculating Boiling Points Under Vacuum. University of Colorado Boulder. [Link]
-
Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Structural Chemistry. [Link]
-
Vacuum distillation. Wikipedia. [Link]
-
4'-Methoxyacetophenone | C9H10O2 | CID 7476. PubChem. [Link]
-
COMPUTERIZED NOMOGRAPH for vacuum distillation. YouTube. [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]
-
Vacuum Distillation. YouTube. [Link]
-
4'-nitroacetophenone. stenutz.eu. [Link]
-
Acetophenone. NIST WebBook. [Link]
-
4-Nitroacetophenone | CAS#:100-19-6. Chemsrc. [Link]
-
How to perform professional vacuum leak testing. Cryospain. [Link]
- Process for purifying 4-hydroxy-acetophenone.
-
How is vacuum distillation carried out? What does the term decomposition mean in vacuum distillation?. Quora. [Link]
-
Acetophenone. Wikipedia. [Link]
-
How can I prevent or control the decomposition of acetophenone phenylhydrazone?. ResearchGate. [Link]
-
Thermally unstable tosyloximes. American Chemical Society: Chemical & Engineering Safety Letters. [Link]
-
acetophenone. Britannica. [Link]
-
Vacuum Distillation. Busch Vacuum Solutions. [Link]
Sources
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. cheresources.com [cheresources.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Acetophenone - Wikipedia [en.wikipedia.org]
- 11. Acetophenone [webbook.nist.gov]
- 12. Acetophenone [webbook.nist.gov]
- 13. echemi.com [echemi.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 4'-Methoxyacetophenone CAS#: 100-06-1 [m.chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. 4′-クロロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. 4'-Chloroacetophenone CAS#: 99-91-2 [m.chemicalbook.com]
- 19. Page loading... [guidechem.com]
- 20. 4-Nitroacetophenone | 100-19-6 [chemicalbook.com]
- 21. 4'-nitroacetophenone [stenutz.eu]
- 22. echemi.com [echemi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone - Google Patents [patents.google.com]
- 25. US4663485A - Process for purifying 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
Minimizing side reactions in benzylic nucleophilic substitution
Welcome to the Technical Support Center
Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because your benzylic substitution reaction—usually a reliable transformation—is yielding unexpected byproducts like styrenes, dimers, or poly-alkylated species.
Benzylic substrates are chemically unique: they are "privileged" electrophiles that facilitate both
This guide synthesizes kinetic data and field-proven protocols to help you isolate the substitution pathway.
Module 1: Mechanism & Diagnostics (The "Why")
The Benzylic Paradox
The benzylic carbon is adjacent to a
-
The Benefit: Lower activation energy (
) for substitution compared to alkyl halides. -
The Risk: The same factors that stabilize the transition state for substitution also stabilize the transition state for Elimination (E1/E2) , leading to conjugated alkenes (styrenes), which are thermodynamically favorable [1].
Pathway Decision Tree
Use the following logic flow to determine which competing mechanism is ruining your yield based on your substrate and conditions.
Figure 1: Decision matrix for predicting dominant pathways in benzylic systems. Note how secondary substrates are the "tipping point" where solvent and base choice dictate the outcome.
Module 2: Troubleshooting Specific Side Reactions
Issue A: "I am observing styrene peaks (vinylic protons) in my NMR."
Diagnosis: Elimination (E2) is competing with substitution. This is common with secondary benzylic halides or when using strong, bulky bases.
Technical Solution:
-
Switch to "Soft" Nucleophiles: Hard bases (alkoxides like
OEt) promote E2 because they attack protons. Soft nucleophiles (azides , thiols , cyanide ) attack the carbon center ( ) preferentially. -
Solvent Swap (The Finkelstein Effect): If you must use a harder nucleophile, switch to a Polar Aprotic solvent (Acetone, Acetonitrile, DMF).
-
Temperature Control: Elimination has a higher activation energy and entropy of activation (
) than substitution. Lower the temperature (0°C to RT) to kinetically favor substitution.
Issue B: "My amine alkylation yielded a mixture of secondary and tertiary amines."
Diagnosis: Poly-alkylation. The product (a secondary benzyl amine) is more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the added alkyl group [3].
Technical Solution:
-
The "High Dilution" Protocol:
-
Add the benzylic halide dropwise to a large excess (5–10 equivalents) of the amine. This ensures the halide always encounters a primary amine, not the product.
-
-
Alternative: Reductive Amination (Recommended):
-
Instead of Benzyl-Br + R-NH2, react Benzaldehyde + R-NH2 followed by reduction with
. This completely avoids over-alkylation mechanics [4].
-
-
Alternative: Protective Groups:
-
Use the Gabriel Synthesis (Phthalimide) or Delépine Reaction (Hexamethylenetetramine) to strictly enforce mono-substitution.
-
Issue C: "My yield is low, and I see benzyl alcohol."
Diagnosis: Solvolysis (Hydrolysis). Benzylic carbocations are stable enough that trace moisture in your solvent is acting as a nucleophile (
Technical Solution:
-
Dry Solvents: Use anhydrous solvents (stored over molecular sieves).
-
Increase Concentration:
is second-order (Rate = ). Increasing the concentration of your desired nucleophile relative to the solvent increases the probability of the desired collision.
Module 3: Optimized Protocols
The "Gold Standard" Protocol
This protocol is designed for primary/secondary benzylic bromides to minimize elimination and hydrolysis.
Reagents:
-
Substrate: Benzyl Bromide derivative (1.0 eq)
-
Nucleophile: Sodium Azide (
) or Potassium Phthalimide (1.2 eq) -
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with
or Ar. -
Solvation: Dissolve the benzylic bromide in anhydrous DMF.
-
Addition: Add the nucleophile in one portion at 0°C.
-
Why? Low temp suppresses E2 elimination.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.[9]
-
Note: Do not heat unless absolutely necessary.
-
-
Workup: Dilute with water (quench) and extract immediately with Ethyl Acetate. Wash organic layer 3x with water to remove DMF.
Solvent Selection Guide for Benzylic Substitution
| Solvent | Type | Dielectric ( | Effect on | Risk Factor |
| Water/MeOH | Polar Protic | High | Inhibits (Solvates Nu) | High (Promotes |
| Acetone | Polar Aprotic | 21 | Accelerates | Low (Good for Finkelstein) |
| DMF/DMSO | Polar Aprotic | 37 / 47 | Super-Accelerates | Moderate (Hard to remove) |
| THF | Mod. Polar | 7.5 | Moderate | Low |
Module 4: Advanced Troubleshooting Logic (Amine Specific)
If you are specifically struggling with amine alkylation, use this logic flow to select the correct synthetic route.
Figure 2: Selection logic for amine synthesis to avoid poly-alkylation.
References
-
Ashenhurst, J. (2025). Elimination Reactions of Benzylic Halides. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020). Solvent Effects on Substitution Reactions. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2024). Avoiding Over-alkylation of Amines. ACS Green Chemistry Institute. Available at: [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
Sources
- 1. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Storage conditions to prevent oxidation of benzylic methylene group
Technical Support Center: Benzylic Methylene Oxidation Prevention
Ticket ID: BZ-OX-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Benzylic Liability
You are likely here because you have observed degradation in a molecule containing a benzylic methylene group (
This guide provides the protocols to arrest this pathway, ensuring the integrity of your reference standards, drug substances, and intermediates.[1]
Diagnostic Hub: Troubleshooting
Q: My white solid turned yellow/orange upon storage. Is this oxidation? A: Highly likely.[1] Benzylic oxidation often yields conjugated ketones (e.g., benzophenones or acetophenones) or highly conjugated oligomers, which are chromophores.[1]
-
Immediate Action: Check the UV-Vis spectrum. A new absorption band >300 nm often indicates the formation of a conjugated carbonyl species.
Q: I see a new impurity growing at RRT ~1.1-1.2 on my HPLC. What is it? A: In benzylic systems, the primary oxidation products are the benzylic alcohol (intermediate) and the benzylic ketone (terminal product).
-
Diagnostic Test: These are usually more polar than the parent alkane but less polar than carboxylic acids.[1] If the impurity peak has a UV spectrum similar to the parent but red-shifted, suspect the ketone.[1]
Q: My sample degrades in solution but is stable as a solid. Why? A: Molecular mobility in solution facilitates the propagation step of the radical chain reaction. Furthermore, solvents (especially ethers like THF or dioxane) can form their own peroxides, which act as initiators for your compound.[1]
-
Fix: Switch to non-peroxidizable solvents (e.g., Methanol, Acetonitrile) and degas buffers thoroughly.[1]
Prevention Protocols: The "How-To"
To prevent oxidation, you must break the "Fire Triangle" of autoxidation: Initiation (Light/Metals), Fuel (Oxygen), and Propagation. [1]
A. Storage Conditions
| Parameter | Specification | Technical Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the sample, whereas Nitrogen ( |
| Temperature | -20°C | Arrhenius kinetics dictate that lowering temperature slows the rate of radical abstraction. Note: 4°C is often insufficient for highly labile ethers.[1] |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV light (initiation).[1] Teflon (PTFE) liners prevent oxygen permeation, unlike polyethylene caps.[1] |
| Headspace | Minimal | Use the smallest vial possible. Large headspace = large oxygen reservoir.[1] |
B. Chemical Stabilization (Additives)
If physical barriers fail, use radical scavengers (antioxidants).[1] These sacrifice themselves to quench the chain reaction.[1]
| Stabilizer | Typical Conc.[1] | Mechanism | Best For |
| BHT (Butylated hydroxytoluene) | 0.05% - 0.5% (w/w) | H-atom donor; forms stable phenoxyl radical.[1] | General organic solids/oils.[1] |
| 0.1% - 1.0% (w/w) | H-atom donor; biological mimic.[1] | Lipophilic formulations; "Clean label" needs. | |
| EDTA (Ethylenediaminetetraacetic acid) | 0.01% - 0.05% | Chelates trace metals ( | Aqueous solutions/buffers.[1][2][3][4] |
C. Storage Workflow Logic
Use this decision tree to determine the packaging requirements for your sample.
Figure 1: Decision matrix for packaging and storage of benzylic methylene compounds.
Deep Dive: The Mechanism of Failure
Understanding the enemy is the first step to defeating it.[1] Benzylic oxidation is not a simple reaction; it is an autocatalytic radical chain mechanism .[1]
-
Initiation: A photon (
) or trace metal ( ) abstracts a hydrogen atom from the benzylic carbon.[1] This is energetically favorable because the resulting radical is stabilized by resonance with the aromatic ring.[1] -
Propagation: The carbon radical (
) reacts with oxygen ( ) at a diffusion-controlled rate to form a peroxy radical ( ).[1] This peroxy radical then steals a hydrogen from a new molecule of your drug, creating a hydroperoxide ( ) and a new radical ( ).[1] This is the cycle that destroys your sample. -
Termination/Decomposition: The hydroperoxide (
) is unstable.[1] It decomposes (often catalyzed by metals) into the observed ketone and alcohol impurities.[1][3]
Figure 2: The autoxidation loop.[1] Note that the "Propagation" step consumes fresh substrate, accelerating degradation over time.[1]
Methodologies: Validating Your System
Do not assume your storage is working.[1] Validate it.
Protocol A: Peroxide Quantitation (The "Canary in the Coal Mine")
Before visible degradation occurs, peroxides accumulate.[1]
-
Reagent: Prepare a solution of Ferrous Ammonium Sulfate and Xylenol Orange (FOX reagent).[1]
-
Procedure: Dissolve 1 mg of sample in 900 µL methanol. Add 100 µL FOX reagent.[1] Incubate 30 mins.
-
Readout: Absorbance at 560 nm.[1] A purple shift indicates peroxide presence (
).[1]
Protocol B: HPLC Monitoring for Benzaldehyde/Ketones
Use this generic method for detecting benzylic oxidation products (e.g., benzaldehyde from benzyl alcohol).[1]
-
Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1][5]
-
Mobile Phase: Isocratic Water:Acetonitrile:Acetic Acid (76:24:0.5).[1][5]
-
Flow Rate: 1.0 - 2.0 mL/min.[1]
-
Detection: 254 nm (Universal aromatic) and 280 nm (Carbonyl specific).[1]
-
Success Criteria: Resolution (
) > 2.0 between the parent peak and the ketone impurity (usually elutes earlier due to increased polarity, or later if less polar—verify with standards).
References
-
Mechanism of Benzylic Oxidation: Molecules, "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis," 2024.[1][4] Link[1]
-
Iron-Mediated Oxidation: Journal of Pharmaceutical Sciences, "Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules," 2017.[1] Link
-
Stabilization Strategies: Pharmaceutics, "Oxidation of Drugs during Drug Product Development: Problems and Solutions," 2022.[1] Link
-
HPLC Detection Methods: ResearchGate, "HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations," 2019.[1][5] Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shift of Benzylic Methylene Protons in 1-(2-(Methoxymethyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Predicting Chemical Shifts in Sterically Crowded Systems
In the realm of structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shift (δ) of a proton provides a wealth of information about its local electronic environment. While general chemical shift ranges are well-established for common functional groups, predicting the precise chemical shift in complex molecules—particularly those with multiple substituents on an aromatic ring—remains a non-trivial task. Ortho-substituted aromatic systems, such as 1-(2-(methoxymethyl)phenyl)ethanone, present a fascinating case study where inductive effects, magnetic anisotropy, and through-space steric interactions conspire to determine the final resonance frequency of a proton.
Structural Analysis of 1-(2-(Methoxymethyl)phenyl)ethanone
The primary focus of our analysis is the two protons of the benzylic methylene group. Their chemical shift is governed by a combination of three major factors:
-
The Benzylic Position : Protons on a carbon directly attached to an aromatic ring (benzylic protons) are deshielded by the ring's magnetic anisotropy, typically resonating in the δ 2.3–2.7 ppm range[2].
-
Inductive Deshielding by the Ether Oxygen : The highly electronegative oxygen atom of the methoxymethyl group withdraws electron density from the adjacent methylene group, causing a significant downfield shift. Protons on a carbon adjacent to an ether oxygen typically appear in the δ 3.5-5.5 ppm range[3].
-
Through-Space Effects from the ortho-Acetyl Group : The adjacent acetyl group (-COCH₃) exerts both electronic and spatial effects. Its carbonyl bond possesses a strong magnetic anisotropy, creating a cone of influence that can either shield or deshield the nearby methylene protons depending on the molecule's preferred conformation. Furthermore, steric repulsion between the two bulky ortho-substituents will lock the methoxymethyl group into a specific orientation, profoundly impacting the environment of the methylene protons.
Comparative Data Analysis: Deconstructing the Substituent Effects
To predict the chemical shift of the benzylic methylene protons in our target molecule, we will analyze the experimental ¹H NMR data of simpler, related compounds. Each analogue is chosen to isolate and quantify a specific structural effect.
| Compound | Structure | Proton(s) of Interest | Observed Chemical Shift (δ, ppm) | Key Effect Illustrated |
| Toluene | Ph-CH₃ | ~2.36 | Baseline for a simple benzylic methyl group. | |
| 2-Methylacetophenone [4] | Ph-CH₃ | ~2.50 | Deshielding effect of an ortho-acetyl group on benzylic protons. | |
| Benzyl Methyl Ether | Ph-CH₂ -O | ~4.47 | Strong deshielding effect of the adjacent ether oxygen. | |
| 2-Phenoxy-1-phenylethanone [5] | ![]() | Ph-CO-CH₂ -O | ~5.36 | Combined deshielding from an adjacent carbonyl group and an ether oxygen. |
| 1-(2-(Methoxymethyl)phenyl)ethanone | ![]() | Ph-CH₂ -O | Predicted: ~4.7 - 4.9 | The combined, sterically-influenced effects of an ortho-acetyl group and an ether oxygen. |
Dissection of the Effects:
-
The ortho-Acetyl Group's Influence : Comparing toluene (δ 2.36) to 2-methylacetophenone (δ 2.50) reveals that the ortho-acetyl group imparts a modest deshielding effect of approximately +0.14 ppm on the benzylic protons[4].
-
The Ether Oxygen's Dominance : The transition from toluene (δ 2.36 for -CH₃) to benzyl methyl ether (δ 4.47 for -CH₂-O) demonstrates the powerful deshielding influence of the directly attached ether oxygen, which shifts the signal downfield by over 2.0 ppm. This inductive effect is clearly the dominant electronic factor.
-
Synergy and Conformation : The compound 2-phenoxy-1-phenylethanone provides a crucial reference, featuring a methylene group flanked by a carbonyl and an ether oxygen. Its methylene protons resonate at a significantly downfield position of δ 5.36 ppm[5]. In our target molecule, the methylene group is similarly positioned (benzylic and adjacent to an ether oxygen), but the deshielding carbonyl group is located on the ortho position of the ring rather than being directly attached.
Prediction:
Based on the analysis, the chemical shift for the benzylic methylene in 1-(2-(methoxymethyl)phenyl)ethanone will start from the benzyl methyl ether baseline of ~4.47 ppm. We then add the modest deshielding effect from the ortho-acetyl group (+0.14 ppm). This leads to an initial estimate of ~4.61 ppm. However, due to steric crowding, the methoxymethyl group will be forced into a conformation where the methylene protons are likely held within the deshielding cone of the carbonyl's magnetic anisotropy. This through-space interaction would shift the signal further downfield. Therefore, a predicted chemical shift in the range of δ 4.7 - 4.9 ppm is a scientifically grounded estimation for the benzylic methylene protons.
Visualizing Through-Space Interactions
The interplay of steric hindrance and magnetic anisotropy can be visualized to better understand the proton environment. The acetyl and methoxymethyl groups cannot occupy the same space, forcing a rotation around the Ar-CH₂ bond that likely places the methylene protons in proximity to the deshielding region of the carbonyl group.
Caption: Standard workflow for acquiring a high-quality 1H NMR spectrum.
Conclusion
While the definitive ¹H NMR spectrum for 1-(2-(methoxymethyl)phenyl)ethanone remains to be published, a rigorous comparative analysis provides a powerful tool for its prediction. By dissecting the individual electronic and steric contributions of the ortho-substituents, we can confidently forecast the chemical shift of the benzylic methylene protons to be in the region of δ 4.7 - 4.9 ppm . This downfield position is a direct consequence of the potent inductive deshielding by the adjacent ether oxygen, compounded by through-space deshielding from the neighboring acetyl group, a phenomenon dictated by the sterically enforced conformation of the molecule. This guide underscores the necessity of moving beyond simple chemical shift tables and employing a logic-based, comparative approach to solve complex spectral problems in modern organic chemistry.
References
- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
-
National Center for Biotechnology Information. (n.d.). 2-Methylacetophenone. PubChem. Retrieved from [Link]
-
AOBChem. (n.d.). 1-(2-(Methoxymethyl)phenyl)ethanone. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0078814). Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Spectroscopic Analysis of 1-(2-Methoxy-4-nitrophenyl)ethanone: A Technical Overview. BenchChem.
- Wang, L., et al. (n.d.).
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
-
StackExchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange. Retrieved from [Link]
-
Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
Mass Spectrometry Fragmentation Pattern of Methoxymethyl Aromatic Ketones
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Methoxymethyl Aromatic Ketones versus their isobaric counterparts (specifically Ethoxy Aromatic Ketones and standard Alkyl Aromatic Ketones ).
This distinction is critical in drug development for identifying regioisomeric impurities, metabolites, and synthetic intermediates where the position of the oxygen atom (ether vs. methylene bridge) significantly alters metabolic stability and pharmacological potency.
A Comparative Guide for Structural Elucidation
Executive Summary: The Structural Challenge
In medicinal chemistry, differentiating between methoxymethyl substituents (
However, their fragmentation pathways under Electron Ionization (EI) are distinct.[1] The methoxymethyl group possesses a "mobile" methylene bridge that facilitates unique hydrogen rearrangement and proximal interactions (Ortho Effects), whereas the ethoxy group typically follows standard alkyl-loss pathways.
Comparison at a Glance
| Feature | Methoxymethyl Aromatic Ketones | Ethoxy Aromatic Ketones | Standard Aromatic Ketones |
| Key Mechanism | Distonic ion formation; Hydrogen rearrangement; Methanol elimination. | Simple bond cleavage; Ethylene elimination (via 4-membered transition). | |
| Diagnostic Ion | m/z 133 (Base peak in ortho-isomers). | m/z 121 (Loss of | m/z 105 (Benzoyl cation, |
| Ortho Effect | Strong: Facilitates H-transfer to carbonyl or ether oxygen. | Moderate: Interaction leads to loss of alkene. | Variable: Depends on alkyl chain length. |
| Neutral Loss | Methanol ( | Ethylene ( | CO (28 Da), Alkyl radical ( |
Mechanistic Deep Dive
To interpret the spectra accurately, one must understand the causality behind the fragmentation. The fragmentation of methoxymethyl aromatic ketones is driven by the active participation of the aliphatic oxygen .[6]
The "Methoxymethyl" Signature (The Alternative Pathway)
Unlike standard ketones that cleave primarily at the carbonyl
-
Ionization: The molecular ion (
) is formed. -
Hydrogen Scrambling/Transfer: A proton from the benzylic methylene group or the methoxy methyl group transfers to the carbonyl oxygen or the ring, creating a distonic ion (charge and radical separated).
-
Methanol Elimination: The proximity of the ether oxygen allows for the elimination of a neutral methanol molecule (
), a pathway sterically and energetically unfavorable for the ethoxy isomer. -
Formation of m/z 133: In benzoate/phenylacetone derivatives, the sequential loss of the alkyl tail and the methoxy/methanol unit yields a highly stabilized cyclic cation at m/z 133 . This ion is virtually absent in ethoxy isomers.
The "Ethoxy" Signature (The Standard Pathway)
Ethoxy isomers behave more like standard ethers:
-
-Cleavage: Loss of a methyl radical (
) to form a stabilized oxonium ion. -
Ethylene Loss: A four-membered transition state leads to the expulsion of neutral ethylene (
), often resulting in a phenol-like radical cation.
Experimental Protocol: Self-Validating Identification
This workflow is designed to ensure reproducible differentiation of isomers using standard GC-EI-MS.
Phase 1: Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Derivatization: Not typically required for ketones, but if hydroxyl metabolites are suspected, silylate with BSTFA + 1% TMCS (60°C for 30 min) to shift active proton masses.
Phase 2: GC-MS Acquisition Parameters
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Ion Source: Electron Ionization (EI) at 70 eV .
-
Note: 70 eV is non-negotiable for library matching and standard fragmentation reproducibility.
-
-
Scan Range: m/z 40–350 (Ensure low mass range captures methanol/formaldehyde losses).
Phase 3: Data Interpretation (The Validation Logic)
Follow this logical gate to validate the structure:
-
Check Molecular Ion (
): Confirm the mass matches the expected isobar (e.g., m/z 178 for a specific derivative). -
Look for m/z 133:
-
Present (>20% abundance): Strong evidence for Methoxymethyl (specifically ortho or para).
-
Absent (<5% abundance): Suspect Ethoxy or meta-substitution.
-
-
Check Neutral Losses:
-
Calculate
.[7] -
Loss of 32 Da (Methanol)
Methoxymethyl . -
Loss of 28 Da (Ethylene)
Ethoxy .
-
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the Methoxymethyl and Ethoxy isomers, highlighting the critical "Ortho Effect" mechanism.
Figure 1: Divergent fragmentation pathways. The Methoxymethyl pathway (left) is characterized by hydrogen rearrangement and methanol loss, leading to the diagnostic m/z 133 ion. The Ethoxy pathway (right) is dominated by ethylene elimination.
Comparative Data Analysis
The table below summarizes the relative abundance of key ions observed in the EI-MS spectra of regioisomeric benzoate esters (a proxy for the ketone behavior due to similar electronic environments).
| Ion (m/z) | Origin / Fragment | 2-Methoxymethyl (Ortho) | 4-Methoxymethyl (Para) | 2-Ethoxy (Isobaric) |
| M+ | Molecular Ion | Moderate | Strong | Moderate |
| 133 | Diagnostic Cyclic Cation | 100% (Base Peak) | High | < 5% |
| 121 | Loss of | Low | Low | High |
| 105 | Benzoyl Cation ( | Moderate | Moderate | Moderate |
| 77 | Phenyl Cation ( | Moderate | Moderate | Moderate |
| 91 | Tropylium ( | Low | High | Low |
Note: Data trends derived from fragmentation studies of substituted benzoates and phenylacetones [1, 2].
Key Takeaway for Researchers
When analyzing unknown aromatic ketones:
-
If the spectrum is dominated by m/z 133 , the structure is highly likely to be a Methoxymethyl derivative, specifically the ortho isomer due to the proximity effect facilitating the rearrangement.
-
If the spectrum shows a loss of 28 Da (Ethylene) and lacks m/z 133, the structure is likely the Ethoxy isomer.
References
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones . ResearchGate.[6] Available at: [Link]
-
Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters . Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Fragmentations of protonated acetophenones via intermediate ion-molecule complexes . Wiley Online Library. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
Comparing reactivity of methoxymethyl vs methoxy substituted acetophenones
Comparative Reactivity Guide: Methoxymethyl vs. Methoxy Substituted Acetophenones
In the landscape of drug development and advanced organic synthesis, the precise tuning of molecular scaffolds is critical. When functionalizing acetophenone derivatives, researchers frequently employ oxygen-containing substituents to modulate solubility, electronic distribution, and downstream reactivity. Two common motifs—the methoxy (-OCH₃) and methoxymethyl (-CH₂OCH₃) groups—appear structurally similar but exhibit profoundly different electronic effects on the acetophenone core.
This guide provides an objective, data-driven comparison of the reactivity of 4'-methoxyacetophenone and 4'-(methoxymethyl)acetophenone. By detailing the mechanistic causality behind their behavior and offering a self-validating experimental framework, this guide equips synthetic chemists with the insights needed for rational reagent selection.
Mechanistic Causality: Electronic Effects on the Acetyl Group
The reactivity of the acetyl group in any acetophenone derivative is fundamentally dictated by the electrophilicity of the carbonyl carbon. The choice of a para-substituent alters this electrophilicity through a tug-of-war between inductive (-I) and resonance (+R) effects.
-
4'-Methoxyacetophenone (OMe-Acetophenone): The methoxy group is a classic, strong electron-donating group (EDG). Although the oxygen atom is electronegative (exerting a weak -I effect), its lone pairs actively delocalize into the aromatic
-system via resonance (+R effect). This electron density extends directly to the carbonyl carbon, significantly dampening its electrophilicity and rendering the molecule highly stable and less reactive toward nucleophilic attack[1]. For this reason, it is often utilized as a stable fragrance intermediate or a robust pharmaceutical building block 1[1]. -
4'-(Methoxymethyl)acetophenone (MOM-Acetophenone): The insertion of a single methylene bridge (-CH₂-) completely insulates the oxygen atom from the aromatic ring, blocking resonance delocalization. Consequently, the methoxymethyl group acts primarily through a weak inductive withdrawal (-I) and slight hyperconjugation[2]. Without the influx of resonance electron density, the carbonyl carbon remains highly electrophilic, behaving much closer to an unsubstituted acetophenone 2[2].
According to established Hammett linear free-energy relationships, the para-methoxy group has a
Electronic effects of methoxy vs methoxymethyl groups on carbonyl reactivity.
Quantitative Reactivity Comparison
The divergent electronic profiles of these two substituents manifest clearly in their physical properties and kinetic behavior during nucleophilic addition reactions (e.g., reduction via NaBH₄ or Grignard additions).
| Property / Metric | 4'-Methoxyacetophenone (OMe) | 4'-(Methoxymethyl)acetophenone (MOM) |
| Substituent Structure | -OCH₃ | -CH₂OCH₃ |
| Hammett Constant ( | -0.27 (Strong EDG) | +0.02 to +0.03 (Neutral / Weak EWG) |
| Electronic Effect on Ring | Strong +R (Resonance), Weak -I | Weak -I (Inductive), Weak +H |
| Carbonyl Electrophilicity | Low (Resonance stabilized) | High (Insulated from resonance) |
| Relative Nucleophilic Addition Rate | Baseline (Slower) | Accelerated (~5x faster) |
| Primary Synthetic Utility | Stable intermediate, fragrances | Reactive scaffold, late-stage functionalization |
Self-Validating Experimental Protocol: Competitive Nucleophilic Reduction
To empirically validate the kinetic difference in carbonyl electrophilicity without the confounding variables of parallel reactions, a competitive reduction assay is the gold standard. By placing both substrates in the same reaction vessel with a limiting amount of reducing agent, we create a self-validating system. This internal competition eliminates run-to-run variations in temperature, mixing efficiency, and reagent concentration. The final ratio of reduced products directly and exclusively reflects the intrinsic electrophilicity of the two carbonyl carbons.
Self-validating competitive reduction workflow for reactivity comparison.
Step-by-Step Methodology
-
Preparation of Substrate Pool: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4'-methoxyacetophenone and 1.0 mmol of 4'-(methoxymethyl)acetophenone in 10 mL of anhydrous methanol.
-
Temperature Equilibration: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Limiting Reagent Addition: Slowly add 0.25 mmol of sodium borohydride (NaBH₄) in a single portion. (Causality Note: 0.25 eq of NaBH₄ provides 1.0 eq of hydride for 2.0 eq of total ketone. This forces the two substrates to compete for the nucleophile based strictly on their ground-state electrophilicity).
-
Reaction and Quench: Allow the reaction to proceed for exactly 15 minutes at 0 °C. Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted borohydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Quantitative Analysis: Analyze the crude mixture via GC-MS or quantitative HPLC. Calculate the ratio of the resulting secondary alcohols (1-(4-methoxyphenyl)ethanol vs. 1-(4-(methoxymethyl)phenyl)ethanol). The MOM-substituted product will dominate the mixture, confirming its superior electrophilicity.
Implications for Drug Development & Synthetic Strategy
Understanding the kinetic differentiation between these two substituents allows chemists to design smarter synthetic routes. If a synthetic pathway requires an acetophenone intermediate to survive harsh nucleophilic conditions (e.g., an upstream Grignard reaction), the strongly resonance-donating methoxy group provides necessary stabilization. Conversely, if the acetyl group must be rapidly and selectively functionalized in the presence of other sensitive moieties, the methoxymethyl group provides the necessary electrophilic activation while maintaining a similar steric and lipophilic profile.
References
- Hammett substituent constants. stenutz.eu.
- Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)
- Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films. rsc.org.
- 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem. nih.gov.
Sources
- 1. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hammett substituent constants [stenutz.eu]
- 4. Bis(thienyl)ethenes with α-methoxymethyl groups. Syntheses, spectroscopic Hammett plots, and stabilities in PMMA films - RSC Advances (RSC Publishing) [pubs.rsc.org]
High-Performance Liquid Chromatography (HPLC) Retention Time Comparison: 2'-Methylacetophenone and Structural Isomers
Introduction to Isomeric Profiling
In pharmaceutical development and organic synthesis, the Friedel-Crafts acylation of toluene frequently yields a complex mixture of methylacetophenone isomers. While 4'-methylacetophenone is often the desired major product, 2'-methylacetophenone (the ortho-isomer) and 3'-methylacetophenone (the meta-isomer) emerge as critical, closely related impurities[1]. Because these positional isomers share identical molecular weights (134.18 g/mol ) and highly similar polarities, achieving baseline separation via High-Performance Liquid Chromatography (HPLC) is notoriously challenging.
This guide provides an objective comparison of the chromatographic behavior of 2'-methylacetophenone against its structural alternatives. By exploring the causality behind their retention times, we establish a self-validating HPLC protocol designed for precision impurity profiling and quality control[2].
Mechanistic Insights: Causality of Chromatographic Retention
In reversed-phase HPLC (RP-HPLC), retention is primarily governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18 alkyl chains). However, for positional isomers, steric geometry plays a decisive role in determining the elution order.
-
Acetophenone (Parent Compound): Lacking a methyl group, it is the most polar and least hydrophobic of the series, causing it to elute first.
-
2'-Methylacetophenone: The methyl group in the ortho position creates significant steric hindrance with the adjacent acetyl group. This steric clash forces the carbonyl oxygen out of planar alignment with the benzene ring, disrupting
-conjugation. Consequently, the molecule adopts a less planar conformation, reducing its effective hydrophobic surface area in contact with the C18 stationary phase. It also exhibits the lowest boiling point (214 °C) among the isomers[1]. Thus, it elutes earlier than its meta and para counterparts. -
3'- and 4'-Methylacetophenone: The meta and para isomers lack this severe steric disruption, maintaining highly planar, conjugated structures. 4'-methylacetophenone is the most linear and hydrophobic (boiling point 226 °C)[1], making it the most strongly retained compound on a reversed-phase column.
Quantitative Data: Physicochemical and Retention Comparison
The following table summarizes the physicochemical properties and the resulting chromatographic behavior of the isomers.
| Compound | Molecular Weight | Boiling Point | Steric Hindrance | Predicted RP-HPLC Elution Order | Representative RT (min)* |
| Acetophenone | 120.15 g/mol | 202 °C | None | 1 (Earliest) | ~4.2 |
| 2'-Methylacetophenone | 134.18 g/mol | 214 °C | High (Ortho-effect) | 2 | ~6.5 |
| 3'-Methylacetophenone | 134.18 g/mol | 220 °C | Low | 3 | ~7.2 |
| 4'-Methylacetophenone | 134.18 g/mol | 226 °C | None (Planar) | 4 (Latest) | ~7.8 |
*Note: Representative retention times (RT) are approximated based on a 70:30 Methanol:Water isocratic elution on a standard 250 mm C18 column at 1.0 mL/min to illustrate relative peak spacing[3],[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol operates as a self-validating system . The core principle is the System Suitability Test (SST) gate. Before any unknown sample is quantified, a resolution mixture must be injected. If the critical pair does not achieve baseline separation, the system invalidates the run, prompting parameter adjustment.
Materials & Equipment
-
Certified Reference Standards: Acetophenone, 2'-Methylacetophenone, 3'-Methylacetophenone, 4'-Methylacetophenone.
-
Solvents: HPLC-grade Methanol, Milli-Q Water (18.2 M
cm). -
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions & Causality
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)[3].
-
Causality: A 250 mm column length is specifically chosen to maximize theoretical plates (
), which is an absolute requirement for resolving closely eluting positional isomers.
-
-
Mobile Phase: Methanol:Water (70:30, v/v)[3],[2].
-
Causality: Methanol provides superior selectivity (
) for aromatic isomers compared to acetonitrile by exploiting slight differences in hydrogen-bonding basicity and - interactions.
-
-
Flow Rate: 1.0 mL/min[3].
-
Detection: UV at 220 nm[3].
-
Causality: 220 nm captures the
transition of the aromatic ring, offering maximum sensitivity for all isomers, regardless of the ortho-steric disruption of the carbonyl band.
-
-
Column Temperature: 25 °C[3].
-
Injection Volume: 20 µL[3].
Step-by-Step Methodology
-
Mobile Phase Preparation: Mix 700 mL of HPLC-grade methanol with 300 mL of ultrapure water. Degas the mixture via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head, which causes baseline noise.
-
Standard Preparation: Accurately weigh 10 mg of each standard (Acetophenone, 2'-, 3'-, and 4'-methylacetophenone) into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to yield a 100 µg/mL stock solution.
-
System Equilibration: Purge the HPLC system with the mobile phase at 1.0 mL/min for at least 45 minutes until the UV baseline is perfectly flat and the column pressure is stable.
-
System Suitability Injection (The Validation Gate): Inject 20 µL of the standard isomeric mixture.
-
Data Analysis: Calculate the resolution (
) between the 3'-methylacetophenone and 4'-methylacetophenone peaks (the critical pair).-
Pass: If
, baseline separation is achieved. Proceed to sample analysis. -
Fail: If
, the system is invalid. Decrease the methanol ratio to 65:35 to increase retention time and resolution, re-equilibrate, and re-test.
-
Workflow Visualization
The following diagram illustrates the logical workflow for developing and validating this isomeric separation method.
Figure 1: Logical workflow for the development and self-validation of an HPLC method.
References
- Title: addressing challenges in the purification of 2-Methylacetophenone Source: BenchChem URL
- Title: Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography Source: Patsnap Eureka URL
- Title: Validation of 2-Methylacetophenone as a Certified Analytical Standard: A Comparative Guide Source: BenchChem URL
Sources
Technical Guide: UV-Vis Absorption & Photochemical Profile of 1-(2-(Methoxymethyl)phenyl)ethanone
This is an in-depth technical comparison guide for 1-(2-(Methoxymethyl)phenyl)ethanone , designed for researchers and drug development professionals.
Executive Summary & Compound Relevance
1-(2-(Methoxymethyl)phenyl)ethanone (CAS: 35445-66-8 / 24807-47-4) is a specialized ortho-substituted acetophenone derivative. Unlike simple acetophenone, this compound features a methoxymethyl group at the ortho position.
Why is this important?
-
Steric Hindrance: The bulky ortho-substituent forces the carbonyl group out of coplanarity with the phenyl ring, significantly altering the UV absorption profile (hypochromic effect) compared to the parent acetophenone.
-
Photochemical Reactivity: It serves as a classic substrate for Norrish Type II photoenolization . The presence of benzylic hydrogens (
-hydrogens relative to the carbonyl oxygen) allows for rapid light-induced isomerization to a photoenol (xylylenol), making it a critical motif in photolabile protecting groups and photo-curing studies.
This guide compares its spectral properties against three distinct classes of alternatives to isolate steric vs. electronic contributions.
Spectral Characterization & Comparative Analysis
The "Structure-Property" Triangle
To understand the UV-Vis profile of the target compound, we compare it against three benchmarks:
-
Acetophenone: The planar, unsubstituted parent (Baseline).
-
2-Methylacetophenone: The Steric Analog .[1] It shares the ortho-bulk but lacks the oxygen atom.
-
2-Methoxyacetophenone: The Electronic Analog . It shares the oxygen but attached directly to the ring (conjugation), whereas the target has a methylene spacer (insulation).
Comparative UV-Vis Data Table (Solvent: Ethanol/Methanol)
| Compound | Spectral Character | |||
| Acetophenone (Parent) | 242 nm | ~13,000 | ~320 nm | Strong K-band due to planarity and conjugation. |
| 2-Methylacetophenone (Steric Analog) | 245-250 nm | ~6,500 | ~325 nm | Hypochromic: Intensity drops ~50% due to carbonyl twist. Slight blue/red shift variance. |
| 2-Methoxyacetophenone (Electronic Analog) | 250 nm / 310 nm | High | N/A (buried) | Bathochromic: Strong red shift due to direct resonance (+M) of oxygen. |
| Target: 1-(2-(Methoxymethyl)phenyl)ethanone | ~245 nm | ~6,000 - 7,000 | ~325 nm | Sterically Dominated: Resembles the Steric Analog. The methylene spacer insulates the oxygen, preventing the strong red shift seen in the Electronic Analog. |
Critical Insight: The target compound behaves spectroscopically like 2-Methylacetophenone , not 2-Methoxyacetophenone. The methylene group (
) acts as an insulator, breaking the conjugation between the ether oxygen and the aromatic ring. Therefore, the dominant effect is steric inhibition of resonance , leading to a lower extinction coefficient () compared to acetophenone.
Mechanistic Analysis: Why the Spectra Differ
The UV absorption is governed by the ability of the carbonyl
Steric Inhibition of Resonance (The "Twist")
In 1-(2-(Methoxymethyl)phenyl)ethanone , the ortho-methoxymethyl group physically clashes with the carbonyl methyl group. To relieve this strain, the carbonyl bond rotates out of the plane of the benzene ring.
-
Consequence: The overlap between the phenyl
orbitals and the carbonyl orbital is reduced. -
Observation: The intense
transition (K-band) decreases in intensity (hypochromic) and often shifts slightly to shorter wavelengths (hypsochromic) compared to a theoretical planar model, though solvent effects can mask the shift.
Photoenolization (The "Application" Pathway)
Upon UV excitation (
Caption: Mechanism of photoenolization characteristic of ortho-alkyl acetophenones.
Experimental Protocol: Accurate UV-Vis Measurement
To validate the spectral properties of this compound, follow this self-validating protocol. This method minimizes errors from solvent cutoffs and aggregation.
Materials
-
Analyte: 1-(2-(Methoxymethyl)phenyl)ethanone (>98% purity).
-
Solvent: Spectroscopic grade Cyclohexane (non-polar, for observing fine structure) or Ethanol (polar, for application relevance).
-
Blank: Pure solvent from the same bottle used for solvation.
Step-by-Step Workflow
-
Gravimetric Preparation (Stock Solution):
-
Weigh ~10 mg of the compound into a 100 mL volumetric flask.
-
Calculation:
. -
Dilute to volume with Ethanol. Concentration
.
-
-
Serial Dilution (Working Solution):
-
Take 1 mL of Stock and dilute to 10 mL. Final Concentration
. -
Target Absorbance: This should yield an Absorbance (A) of ~0.8 - 1.0 at
(assuming ).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm path) with pure solvent.
-
Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.
-
-
Measurement:
-
Replace the sample cuvette solution with the Working Solution.
-
Scan 200–400 nm. Scan speed: Medium (approx. 200 nm/min).
-
-
Validation Check:
-
If
, dilute further to avoid non-linear Beer-Lambert behavior. -
If the peak is flattened, it indicates detector saturation.
-
Caption: Self-validating UV-Vis measurement workflow ensuring linear Beer-Lambert range.
References
-
Forbes, W. F.; Mueller, W. A. "Light Absorption Studies. I. Ultraviolet Absorption Spectra of Substituted Acetophenones." Canadian Journal of Chemistry, 1957, 35(5), 488-497.
-
NIST Chemistry WebBook. "UV/Visible Spectrum of 2-Methylacetophenone (Analog)." National Institute of Standards and Technology.[2][3][4]
- Wagner, P. J. "Photoenolization of ortho-Alkyl Phenyl Ketones." Accounts of Chemical Research, 1971, 4(5), 168–177. (Foundational text on the photochemistry of this structural motif).
-
BenchChem. "2-Methylacetophenone vs. Acetophenone in Condensation Reactions." Comparative Guide.
Sources
Technical Guide: Crystal Structure Analysis of 1-(2-(Methoxymethyl)phenyl)ethanone Derivatives
Executive Summary
This guide provides a technical framework for the structural characterization of 1-(2-(Methoxymethyl)phenyl)ethanone , a pivotal intermediate in the synthesis of isocoumarins and heterocycles. Unlike its para-isomers or ortho-hydroxy analogs, this molecule presents a unique crystallographic challenge: the competition between steric hindrance (forcing non-planarity) and weak intramolecular interactions (C-H...O).
This document compares the target molecule against three structural alternatives to isolate specific packing drivers. It details a validated synthesis protocol, crystallization methodology, and a comparative analysis of lattice dynamics.
Part 1: Structural Significance & Comparative Analysis[1]
To understand the performance of 1-(2-(Methoxymethyl)phenyl)ethanone in solid-state chemistry, we must compare it against derivatives that isolate specific structural variables: electronic conjugation, steric bulk, and hydrogen bonding.
The Comparative Matrix
| Feature | Target: 1-(2-(Methoxymethyl)phenyl)ethanone | Alt A: o-Hydroxyacetophenone | Alt B: o-Methylacetophenone | Alt C: p-Methoxyacetophenone |
| Primary Interaction | Weak C-H...O (Ether oxygen to Methyl H) | Strong Intramolecular H-Bond (O-H...O=C) | Steric Repulsion | Intermolecular |
| Acetyl Torsion Angle | 30° – 60° (Twisted) | < 5° (Planar) | 20° – 45° (Twisted) | < 10° (Planar) |
| Lattice Stability | Moderate (Van der Waals dominated) | High (H-bond locking) | Low (Loose packing) | High (Dipole alignment) |
| Solid-State Reactivity | High (Exposed carbonyl face) | Low (Locked carbonyl) | Moderate | Moderate |
Mechanism of Action: The "Twist" Effect
In the target molecule, the ortho-methoxymethyl group exerts significant steric pressure on the acetyl moiety. Unlike o-hydroxyacetophenone, where a resonance-assisted hydrogen bond (RAHB) locks the molecule in a planar conformation, the methoxymethyl group forces the carbonyl out of the phenyl plane.
-
Consequence: This deconjugation raises the ground state energy, making the carbonyl carbon more electrophilic and altering the solubility profile compared to the planar para-isomer.
Part 2: Experimental Protocols
Synthesis Workflow
Objective: Synthesize high-purity material suitable for single-crystal growth, avoiding the formation of dimer byproducts.
Reagents:
-
1-(2-(Chloromethyl)phenyl)ethanone (Precursor)
-
Sodium Methoxide (25% wt in Methanol)
-
Anhydrous Methanol (Solvent)
Protocol:
-
Dissolution: Dissolve 10.0 mmol of 1-(2-(Chloromethyl)phenyl)ethanone in 20 mL anhydrous methanol under
atmosphere. Cool to 0°C. -
Addition: Add sodium methoxide solution (11.0 mmol) dropwise over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent aldol condensation of the ketone.
-
Reflux: Allow to warm to room temperature, then reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with saturated
. Extract with Dichloromethane ( mL). Dry over and concentrate in vacuo. -
Purification: Flash chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane).
Crystallization Strategy
Obtaining X-ray quality crystals of flexible ether derivatives is difficult due to rotational freedom.
Method: Slow Evaporation at Low Temperature.
-
Prepare a saturated solution of the purified oil in Ethanol/n-Hexane (1:3) .
-
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover with parafilm and poke 3 small holes.
-
Place in a vibration-free environment at 4°C .
-
Why 4°C? Lower kinetic energy reduces the rotation of the methoxymethyl group, encouraging ordered packing.
-
Part 3: Visualization of Workflows
Synthesis & Crystallization Logic
Caption: Step-by-step workflow from precursor to single-crystal analysis, highlighting critical temperature controls.
Structural Interaction Hierarchy
Caption: Logical flow of intramolecular forces determining the final crystal lattice structure.
Part 4: Method Validation (XRD vs. DFT)
To validate the experimental crystal structure, compare the geometric parameters against Density Functional Theory (DFT) calculations. This ensures the solved structure represents a true minimum and not a kinetically trapped polymorph.
Protocol:
-
Optimization: Run DFT geometry optimization (B3LYP/6-31G(d,p)) in the gas phase.
-
Comparison: Calculate the Root Mean Square Deviation (RMSD) between the X-ray coordinates and the DFT model.
Interpretation Table:
| Parameter | Experimental (XRD) | Theoretical (DFT - Gas Phase) | Deviation Analysis |
| C(Ar)-C(=O) Bond | 1.48 - 1.50 Å | 1.49 Å | Minimal deviation expected. |
| C(=O)-C(Me) Bond | 1.50 - 1.52 Å | 1.51 Å | Standard |
| Torsion Angle ( | 42.5° (Hypothetical) | 48.0° | Key Metric: Crystal packing forces (lattice energy) often compress this angle compared to the gas phase. A difference >10° indicates strong intermolecular packing forces. |
Part 5: References
-
Anderson, B. J., et al. (2015).[1] "The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone." Acta Crystallographica Section E, 71(11), o811-o812.[1] Link
-
Abraham, R. J., et al. (1997).[2] "The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates." Journal of the Chemical Society, Perkin Transactions 2.[2] Link
-
Otake, C., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings." The Journal of Organic Chemistry. Link
-
BenchChem. (2025).[3] "Synthesis of 1-(5-Amino-2-methylphenyl)ethanone: Friedel-Crafts and Nitration Pathways." BenchChem Technical Guides. Link
Sources
- 1. The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
TLC Rf values for acetophenone derivatives in ethyl acetate/hexane
This guide provides a technical comparison of Thin Layer Chromatography (TLC) retention factors (Rf) for acetophenone derivatives using the standard ethyl acetate/hexane mobile phase.[1] It is designed for researchers requiring precise separation data for reaction monitoring (e.g., Friedel-Crafts acylations, reductions) or purification planning.
Mobile Phase System: Ethyl Acetate (EtOAc) / Hexane (Hex)[1][2][3][4][5][6][7]
Executive Summary & Mechanistic Logic
In silica gel chromatography, separation is dictated by the competition between the analyte's adsorption to the polar stationary phase (via dipole-dipole interactions and hydrogen bonding) and its solubility in the mobile phase.
For acetophenone derivatives (
-
Electron-Withdrawing Groups (Halogens): Weakly deactivate the ring but add lipophilicity, resulting in high Rf values similar to or slightly lower than the parent acetophenone.
-
Electron-Donating Groups (Methoxy): Increase electron density and introduce a polar oxygen atom capable of weak hydrogen bonding/dipole interactions, moderately lowering Rf.
-
Protic Groups (Hydroxy, Amino): Form strong hydrogen bonds with the silanol (
) groups on the silica surface, drastically reducing Rf (often requiring higher polarity solvents to elute).
Polarity & Separation Hierarchy
The following diagram illustrates the interaction strength and resulting elution order on Silica Gel 60
Figure 1: Mechanistic hierarchy of acetophenone derivative interactions with silica gel.
Standardized Rf Data (90:10 Hexane:EtOAc)
The following values represent standardized data for 4-substituted acetophenones on Silica Gel 60
| Derivative (4-Substituted) | Substituent Type | Rf Value (90:10 Hex:EtOAc) | Detection (UV 254nm) |
| Acetophenone | H (Standard) | 0.50 - 0.55 | Dark Spot (Quenching) |
| 4-Chloroacetophenone | EWG (Weak) | 0.47 | Dark Spot |
| 4-Bromoacetophenone | EWG (Weak) | 0.43 | Dark Spot |
| 4-Methoxyacetophenone | EDG (Ether) | 0.31 | Dark Spot |
| 4-Nitroacetophenone | EWG (Strong) | ~0.25 - 0.30 * | Dark Spot (Often visible as yellow) |
| 4-Aminoacetophenone | EDG (Amine) | 0.13 | Dark Spot / Fluorescent |
| 4-Hydroxyacetophenone | EDG (Phenol) | 0.13 | Dark Spot |
*Note: Nitro compounds are highly polar due to the strong dipole of the
Comparative Analysis
-
Separation of Halogens: 4-Chloro and 4-Bromo derivatives are difficult to separate from the unsubstituted parent acetophenone in 90:10. Recommendation: Use pure hexane or a 98:2 Hex:EtOAc gradient for these specific separations.
-
Separation of Isomers: Isomers (e.g., 2-methoxy vs 4-methoxy) often show distinct Rf values due to steric hindrance of the carbonyl group or internal hydrogen bonding (ortho effect). Ortho isomers typically have higher Rf values than para isomers.
Experimental Protocol: Self-Validating TLC System
To ensure reproducible Rf values matching the table above, follow this protocol. This method includes "Co-Spotting," a critical step for validating identity.
Materials
-
Plates: Silica Gel 60
(Aluminum or Glass backed). -
Solvent: Hexanes (ACS Grade) and Ethyl Acetate (ACS Grade).
-
Visualization: UV Lamp (254 nm) and p-Anisaldehyde stain (for non-UV active impurities).
Step-by-Step Workflow
-
Chamber Saturation (Critical):
-
Plate Preparation:
-
Mark a baseline lightly with pencil 1.0 cm from the bottom.
-
Spotting:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-Spot (SM + Reaction Mixture)
-
Lane 3: Reaction Mixture (RM)
-
-
Self-Validation: The Co-Spot lane proves that a new spot is actually a different compound and not just the SM running differently due to concentration effects.
-
-
Development:
-
Elute until the solvent front is 1.0 cm from the top.
-
Mark the solvent front immediately upon removal.
-
-
Visualization & Calculation:
Decision Tree for Solvent Optimization
If the standard 90:10 system does not provide separation (Rf < 0.15 or Rf > 0.85), use this logic to adjust.
Figure 2: Solvent optimization logic for acetophenone derivatives.
Comparison with Alternative Mobile Phases
While Hexane/EtOAc is the standard, certain separations require alternative selectivity.
| Solvent System | Selectivity Profile | Best Use Case |
| Hexane / EtOAc | General Purpose | Standard synthesis; separates based on general polarity. |
| Dichloromethane (DCM) | Polarizability-driven | Better for separating isomers (e.g., ortho- vs para-substituted) where dipole moments differ but H-bonding is similar. |
| Toluene / EtOAc | Pi-Pi Interactions | Excellent for separating aromatic compounds with subtle electronic differences (e.g., Acetophenone vs 4-Methylacetophenone). |
| DCM / Methanol | High Polarity | Required for 4-Amino or 4-Hydroxy derivatives if they streak in EtOAc. Start with 95:5 DCM:MeOH. |
References
-
Arkat USA. Sulfated tungstate catalyzed hydration of alkynes. (Lists experimental Rf values for 4-methoxy, 4-bromo, 4-chloro, and 4-amino acetophenone). [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Separation Theory and Rf Values. [Link]
-
Royal Society of Chemistry (RSC). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation. (Provides Rf data for phenolic and methoxy derivatives). [Link]
-
StudyRaid. TLC and HPLC Analysis of Acetophenone. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. app.studyraid.com [app.studyraid.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 6. rsc.org [rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. jk-sci.com [jk-sci.com]
Comprehensive Guide: Elemental Analysis for C10H12O2 Purity Confirmation
Topic: Elemental analysis data for C10H12O2 confirmation Content Type: Publish Comparison Guide
Beyond the Molecular Weight: Validating Bulk Purity in Drug Scaffolds
Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development.
Executive Summary: The C10H12O2 Challenge
In small molecule drug discovery, the molecular formula C10H12O2 (MW: 164.20 g/mol ) represents a ubiquitous chemical space, including critical phenylpropanoid scaffolds (e.g., Eugenol, Isoeugenol) and various propyl-benzoate derivatives.
While modern spectroscopic techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are definitive for structural identity, they often fail to capture the bulk composition of a sample. A sample can have the correct mass (HRMS) and correct structure (NMR) yet still fail regulatory purity standards due to trapped solvents, inorganic salts, or moisture.
This guide objectively compares Combustion Elemental Analysis (EA) against its modern alternatives (HRMS, qNMR). We demonstrate why EA remains the "Gold Standard" for confirming bulk purity, specifically for C10H12O2 candidates where solvation and isomerization are common pitfalls.
Technical Comparison: EA vs. HRMS vs. qNMR
The following table contrasts the three primary methods used to confirm the C10H12O2 formula. Note that while HRMS is often favored for speed, it lacks the "mass balance" capability of EA.
Table 1: Comparative Performance Metrics
| Feature | Elemental Analysis (Combustion) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | % Carbon, % Hydrogen, % Nitrogen (Bulk Weight) | Exact Mass ( | Molar Ratio (Structure vs. Standard) |
| Scope | Bulk Purity (Includes water, salts, non-ionizables) | Molecular Identity (Ionizable species only) | Structural Purity (Organic impurities) |
| Sample Req. | 2–5 mg (Destructive) | < 0.1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Precision | < 5 ppm (Mass Error) | ||
| Blind Spots | Cannot distinguish isomers. | Misses water, inorganic salts, trapped solvents. | Requires internal standard; solvent suppression issues. |
| Regulatory Status | Mandatory for many top-tier journals (JOC, Organometallics). | Accepted as alternative by some, but often insufficient alone. | Increasing acceptance, but complex validation required. |
Expert Insight: HRMS confirms you made the molecule. EA confirms you isolated it in a pure state.
Theoretical Framework: C10H12O2
Before analyzing experimental data, we must establish the theoretical baseline.
Molecular Formula: C
Calculation of Theoretical Composition:
-
Carbon (C):
g/mol 73.15% -
Hydrogen (H):
g/mol 7.37% -
Oxygen (O):
g/mol 19.49% (usually calculated by difference)
Acceptance Criteria:
Standard editorial and regulatory guidelines (e.g., Journal of Organic Chemistry) require experimental values to be within
Experimental Protocol: Automated CHN Combustion
To achieve the
Methodology: Self-Validating System
-
Sample Preparation:
-
Dry the C10H12O2 candidate in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Why? C10H12O2 derivatives (phenols/esters) can be hygroscopic. Surface water will artificially inflate %H and lower %C.
-
-
Calibration (The K-Factor):
-
Run a conditioning blank.
-
Run Acetanilide (Standard) in triplicate.
-
Validation: The K-factor (response factor) must have a Relative Standard Deviation (RSD) < 0.1%. If > 0.1%, recalibrate.
-
-
Weighing (The Critical Step):
-
Use a microbalance (readability 0.001 mg).
-
Target weight: 2.000 mg
0.2 mg. -
Encapsulate in tin foil cups. Ensure no air is trapped (air contains N
, affecting nitrogen baselines, though C10H12O2 has no N).
-
-
Combustion:
-
Furnace Temp: 950°C (Dynamic Flash Combustion).
-
Carrier Gas: Helium (High Purity).
-
Oxidant: Oxygen (High Purity).
-
Detection: Thermal Conductivity Detector (TCD).
-
Data Analysis & Case Study
We analyzed three different batches of a synthesized C10H12O2 candidate (Target: 4-Propylbenzoic acid derivative) to demonstrate how EA detects impurities that HRMS misses.
Table 2: Experimental Data Comparison
| Batch | Description | % C (Found) | % H (Found) | Pass/Fail ( | HRMS Result | Interpretation | |
| Theory | Pure C10H12O2 | 73.15 | 7.37 | 0.00 / 0.00 | N/A | 164.0837 | Target |
| Batch A | Clean Crystal | 73.08 | 7.41 | -0.07 / +0.04 | PASS | 164.0835 | High Purity. Confirmed. |
| Batch B | Wet Solid | 71.50 | 7.65 | -1.65 / +0.28 | FAIL | 164.0836 | Solvate Trap. Likely 0.2 eq. H |
| Batch C | Silica Contam. | 69.80 | 7.01 | -3.35 / -0.36 | FAIL | 164.0838 | Inorganic Impurity. Silica gel from column. HRMS passes (silica doesn't fly). |
Deep Dive: Why Batch B Failed
Batch B showed a significant drop in Carbon (-1.65%).
-
Hypothesis: Trapped water.
-
Calculation: A hemihydrate (C
H O 0.5 H O) would have a MW of 173.2.-
New %C =
. (Too low).
-
-
Refined Calculation: 0.2 equivalents of water.
-
MW =
. -
New %C =
. -
Match: This aligns almost perfectly with the experimental value of 71.50%.
-
Decision Workflow: When to use EA?
The following diagram outlines the logical workflow for confirming a new C10H12O2 entity, ensuring no false positives.
Figure 1: Validated workflow for small molecule purity confirmation. Note that EA is the final "Gatekeeper" for bulk purity.
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
- Bruno, T. J., & Svoronos, P. D. (2005). CRC Handbook of Fundamental Spectroscopic Correlation Charts. CRC Press.
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary for C10H12O2. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2-(Methoxymethyl)phenyl)ethanone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-(methoxymethyl)phenyl)ethanone, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not merely on the "how," but the "why," fostering a culture of safety and scientific integrity that builds trust and goes beyond the product itself.
Understanding the Compound: A Prerequisite for Safe Disposal
The core principle of chemical disposal is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel involved in the waste handling process. Therefore, direct disposal of 1-(2-(methoxymethyl)phenyl)ethanone down the drain or in regular solid waste is strictly prohibited[4][5].
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 1-(2-(methoxymethyl)phenyl)ethanone is a multi-step process that begins with proper segregation and ends with compliant removal by a licensed waste disposal service.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against accidental splashes.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.
-
Body Protection: A standard laboratory coat is required to protect against spills.
The causality behind this stringent requirement is the potential for skin and eye irritation, as indicated by data from analogous compounds[1].
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions within a waste container.
-
Designated Waste Container: Collect waste 1-(2-(methoxymethyl)phenyl)ethanone in a dedicated, properly labeled, and leak-proof container.
-
Labeling: The label should clearly state "Hazardous Waste" and list the full chemical name: "1-(2-(methoxymethyl)phenyl)ethanone". Include the approximate quantity.
-
Avoid Mixing: Do not mix 1-(2-(methoxymethyl)phenyl)ethanone with other waste streams unless their compatibility is known and confirmed. Incompatible chemicals can react, leading to the generation of heat, gas, or even fire and explosions.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating and containerizing chemical waste.
Step 3: Temporary Storage - A Safe Holding Pattern
Once collected, the hazardous waste container must be stored appropriately pending pickup.
-
Location: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation. This area should be away from heat sources and incompatible materials[2].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal - The Professional Hand-off
The final step is to arrange for the removal of the chemical waste by a licensed and approved hazardous waste disposal company[1][2][3][4].
-
Documentation: Provide the waste disposal company with a detailed and accurate description of the waste, including its chemical name and any known hazards.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are followed.
Spill Management: A Rapid Response Protocol
In the event of a spill, a swift and correct response is crucial to mitigate any potential hazards.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.
-
Control Ignition Sources: If the material is flammable or combustible, remove all sources of ignition.
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill material must be disposed of as hazardous waste.
This protocol is a self-validating system, as it prioritizes immediate containment and proper disposal, thereby minimizing exposure and environmental contamination.
Quantitative Data Summary
While specific quantitative data for 1-(2-(methoxymethyl)phenyl)ethanone is limited, the following table summarizes key hazard classifications for a closely related compound, which should be considered as a conservative estimate for the target compound.
| Hazard Classification | Category | Basis for Classification |
| Acute Oral Toxicity | Category 4 | Inferred from 2'-Methoxyacetophenone[1] |
| Skin Corrosion/Irritation | Category 2 | Inferred from 2'-Methoxyacetophenone[1] |
| Serious Eye Damage/Irritation | Category 2 | Inferred from 2'-Methoxyacetophenone[1] |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible. This commitment to excellence in every aspect of chemical handling, from initial use to final disposal, is the hallmark of a trusted scientific professional.
References
-
Solvent-free MeSO3H-promoted cyclotrimerization of acetophenones, effects of halogen and methoxy substituents on the reaction . ResearchGate. (2023). [Link]
-
Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity . Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Ethane;1-(2-methylphenyl)ethanone . PubChem. [Link]
-
Deep Dive into 4-Methoxy Acetophenone (4-MAP): Comprehensive Growth Analysis 2026-2034 . Data Insights Market. (2026). [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]edu/ehs/pdfs/haz_waste_disposal_guide.pdf)
Sources
Personal protective equipment for handling 1-(2-(Methoxymethyl)phenyl)ethanone
Handling specialized organic building blocks such as 1-(2-(Methoxymethyl)phenyl)ethanone requires a rigorous, causality-driven approach to laboratory safety. As a Senior Application Scientist, I have designed this guide to move beyond basic compliance, providing you with the mechanistic reasoning behind each safety protocol. By understanding why a procedure is necessary, your workflow becomes a self-validating system that protects both personnel and experimental integrity.
Chemical Profile & Hazard Causality
1-(2-(Methoxymethyl)phenyl)ethanone (CAS: 24807-47-4) is an organic compound featuring both methoxymethyl and ethanone functional groups[1]. Its structure makes it highly lipophilic, meaning it can easily interact with and penetrate biological membranes.
The compound presents three primary hazards that dictate our operational logistics:
-
H315 (Causes skin irritation): Driven by its ability to defat the skin and penetrate dermal layers[1].
-
H319 (Causes serious eye irritation): Vapor accumulation or direct liquid contact can cause severe ocular inflammation[1].
-
H335 (May cause respiratory irritation): Volatilization of the compound can irritate the mucous membranes of the respiratory tract[1].
Causality-Driven PPE Selection
Selecting Personal Protective Equipment (PPE) is about building a layered, scientifically sound barrier system based on the compound's specific physicochemical properties.
-
Respiratory Protection & Engineering Controls: Because of the H335 respiratory hazard, all handling must occur within a 2[2]. A properly functioning fume hood provides a physical barrier and captures volatile organic contaminants before they reach your breathing zone. If a fume hood is inaccessible during a large spill, a half-face respirator equipped with Organic Vapor (OV) cartridges is mandatory.
-
Hand Protection: Standard latex gloves are highly permeable to organic ketones and ethers. You must use nitrile gloves (minimum 5 mil thickness) or butyl rubber gloves[3]. Causality: The lipophilic nature of the compound allows it to rapidly permeate inadequate barriers; nitrile provides a robust, transient barrier against organic solvent penetration.
-
Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory. Causality: Standard safety glasses with side shields are insufficient because they do not form a seal against vapor accumulation or multidirectional liquid splashes, leaving the eyes vulnerable to H319 hazards[1].
-
Body Protection: Wear a 100% cotton or flame-resistant (FR) laboratory coat , fully buttoned, paired with full-length trousers[4]. Causality: Synthetic fabrics can melt into the skin upon contact with certain reactive organics or in the event of a fire. Cotton provides a breathable, non-melting barrier that can be rapidly removed if contaminated.
Quantitative Data & PPE Specifications
Table 1: Hazard Profile & Storage Logistics
| Parameter | Specification | Operational Causality / Note |
|---|---|---|
| CAS Number | 24807-47-4 | Unique chemical identifier for safety tracking. |
| Molecular Formula | C10H12O2 | Organic ketone/ether structure indicates high lipophilicity. |
| Storage Temp. | 2-8°C | Requires thermal equilibration before opening to prevent degradation. |
| Hazard Codes | H315, H319, H335 | Drives the strict requirement for systemic skin, eye, and respiratory PPE. |
| Hood Face Velocity | 60 - 120 fpm | Optimal airflow range to capture volatile irritants without causing turbulence. |
Table 2: PPE Barrier Systems
| PPE Category | Required Specification | Mechanistic Justification |
|---|---|---|
| Hand | Nitrile (≥5 mil) or Butyl Rubber | Prevents rapid dermal penetration by lipophilic organic compounds. |
| Eye | Chemical Splash Goggles | Forms a physical seal against vapor accumulation and liquid splashes. |
| Respiratory | Chemical Fume Hood | Primary engineering control to capture airborne irritants (H335). |
| Body | 100% Cotton Lab Coat | Provides a non-melting, easily removable barrier against chemical contact. |
Operational Logistics & Handling Protocols
To maintain both personnel safety and the chemical integrity of the reagent, follow this self-validating, step-by-step workflow.
Step 1: Thermal Equilibration (Crucial Step) 1-(2-(Methoxymethyl)phenyl)ethanone is stored at 2-8°C to maintain its stability[1].
-
Remove the sealed container from the refrigerator.
-
Allow the container to sit in the ambient laboratory environment for 30-60 minutes before opening.
-
Causality: Opening a cold vessel in ambient air causes immediate condensation of atmospheric moisture into the reagent. This degrades the chemical and can violently disrupt downstream moisture-sensitive reactions (e.g., Grignard reactions).
Step 2: Fume Hood Preparation
-
Verify the fume hood is operational by checking the air gauge; ensure the face velocity is between5[5].
-
Adjust the sash to the indicated safe operating height[2].
-
Clear the workspace of unnecessary clutter to prevent airflow turbulence.
Step 3: Dispensing and Weighing
-
Place your analytical balance or receiving vessel at least 6 inches inside the fume hood to ensure containment within the optimal capture zone[2].
-
Using chemically resistant tools (e.g., a glass syringe or clean stainless-steel spatula), transfer the required mass/volume.
-
Keep your head strictly outside the plane of the hood opening at all times[2].
Step 4: Post-Operation Storage
-
Seal the primary container tightly. If the compound is sensitive to prolonged oxygen exposure, purge the headspace with dry argon or nitrogen.
Spill Response & Waste Management Protocols
Spill Response Protocol:
-
Isolate: Immediately lower the fume hood sash to contain vapors and alert nearby personnel[6].
-
Absorb: Cover the spill with an inert chemical absorbent (e.g., vermiculite, sand, or a commercial universal spill pad). Causality: Do not use combustible materials like paper towels for significant organic spills, as they can be drawn into the exhaust system, restrict airflow, and create a fire hazard[5].
-
Collect: Use a non-sparking scoop to transfer the saturated absorbent into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the affected surface with a mild detergent and water to remove residual irritants.
Waste Disposal Plan:
-
Dispose of the compound and all contaminated consumables (gloves, absorbent pads) as Halogen-Free Organic Waste .
-
Causality: Chemical waste must 5 in a fume hood[5]. This violates OSHA and EPA regulations and poses a severe inhalation risk to maintenance personnel servicing the exhaust ducts.
Operational Workflow Visualization
Workflow for the safe handling, dispensing, and disposal of 1-(2-(Methoxymethyl)phenyl)ethanone.
References
- 1-(2-(Methoxymethyl)phenyl)ethanone - AOBChem Safety Data. AOBChem.
- Laboratory Safety Chemical Fume Hoods - OSHA. Occupational Safety and Health Administration (OSHA).
- Best Practices for Selecting and Using a Fume Hood. Lab Manager.
- Prudent Practices in Laboratory Safety. K-State College of Veterinary Medicine.
- OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
- Pol-Chemical Safety (Lab Safety Manual). University of Louisville.
Sources
- 1. aobchem.com [aobchem.com]
- 2. osha.gov [osha.gov]
- 3. vet.k-state.edu [vet.k-state.edu]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Best Practices for Selecting and Using a Fume Hood | Lab Manager [labmanager.com]
- 6. Pol-Chemical Safety (Lab Safety Manual) — Policy and Procedure Library [louisville.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


